Product packaging for Dienogest-d6(Cat. No.:)

Dienogest-d6

Cat. No.: B12422300
M. Wt: 317.5 g/mol
InChI Key: AZFLJNIPTRTECV-DQODUSIRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dienogest-d6 is a useful research compound. Its molecular formula is C20H25NO2 and its molecular weight is 317.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO2 B12422300 Dienogest-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25NO2

Molecular Weight

317.5 g/mol

IUPAC Name

2-[(8S,13S,14S,17R)-2,2,4,6,6,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

InChI

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i2D2,3D2,6D,12D/t6?,17-,18+,19+,20-

InChI Key

AZFLJNIPTRTECV-DQODUSIRSA-N

Isomeric SMILES

[2H]C1C[C@]2([C@@H](CC[C@]2(CC#N)O)[C@H]3C1=C4CC(C(=O)C(=C4C(C3)([2H])[2H])[2H])([2H])[2H])C

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O

Origin of Product

United States

Foundational & Exploratory

Dienogest-d6 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to Dienogest-d6, a deuterated analog of the synthetic progestogen Dienogest. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Properties and Structure

This compound is a synthetic steroid and a deuterated form of Dienogest, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized for pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Chemical Structure

The chemical structure of this compound is depicted below. The IUPAC name is 2-[(8S,13S,14S,17R)-2,2,4,6,6,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]acetonitrile.[2]

Dienogest_d6_Structure cluster_steroid This compound img img

Figure 1: Chemical Structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the non-deuterated form, Dienogest, is included for comparison where specific data for the deuterated analog is not available.

PropertyValue (this compound)Value (Dienogest)Reference
Molecular Formula C₂₀H₁₉D₆NO₂C₂₀H₂₅NO₂[3]
Molecular Weight 317.46 g/mol 311.42 g/mol [3]
Appearance White to off-white solid-
Melting Point Not available210-214 °C
Solubility Not availableInsoluble in water, soluble in DMSO (62 mg/mL)
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.-

Mechanism of Action

The mechanism of action of this compound is presumed to be identical to that of Dienogest. Dienogest is a potent progestin that exhibits high selectivity for the progesterone receptor. Its primary therapeutic effects in conditions like endometriosis are attributed to its ability to induce a hypoestrogenic and hypergestagenic environment, leading to the decidualization and subsequent atrophy of endometrial tissue. It also exerts anti-proliferative, anti-inflammatory, and anti-angiogenic effects on endometrial cells.

The signaling pathway for Dienogest's action is initiated by its binding to the progesterone receptor, which then modulates the expression of target genes involved in cell proliferation and inflammation.

Dienogest_MoA DNG This compound PR Progesterone Receptor DNG->PR Binds to DNG_PR This compound-PR Complex PR->DNG_PR Nucleus Nucleus DNG_PR->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Cell_Proliferation Inhibition of Cell Proliferation Gene_Expression->Cell_Proliferation Inflammation Reduction of Inflammation Gene_Expression->Inflammation Angiogenesis Inhibition of Angiogenesis Gene_Expression->Angiogenesis

Figure 2: Simplified Signaling Pathway of Dienogest.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. The following sections provide generalized methodologies based on standard laboratory practices and information available for the non-deuterated Dienogest.

Synthesis

The synthesis of Dienogest typically involves a multi-step process starting from estra-4,9-diene-3,17-dione.[4] A general synthetic scheme involves the protection of the 3-keto group, followed by the introduction of the cyanomethyl group at the 17-position, and subsequent deprotection. For this compound, deuterated reagents would be employed at the appropriate steps to introduce the deuterium labels. A detailed, step-by-step protocol for the synthesis of this compound is not publicly available.

Purification

Purification of Dienogest is typically achieved through recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Recrystallization Protocol (General for Dienogest):

  • Dissolve the crude Dienogest in a suitable solvent (e.g., a mixture of dimethylformamide and water) with heating.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a cold solvent to remove impurities.

  • Dry the purified crystals under vacuum.

Preparative HPLC Protocol (General):

  • Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions for preparative scale.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water, often with a modifier like formic acid. The gradient is optimized to achieve separation of the target compound from impurities.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of the desired product, monitored by a UV detector.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis:

A validated RP-HPLC method for the estimation of Dienogest in biological samples has been reported, which can be adapted for this compound.[5]

  • Column: Waters Symmetry C18 (150x4.6mm, 3.5µm).[5]

  • Mobile Phase: 0.1% Orthophosphoric acid & Acetonitrile (40:60% v/v).[5]

  • Flow Rate: 1.0 ml/min.[5]

  • Detection: UV at 214 nm.[5]

  • Internal Standard: Norethisterone.[5]

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/ml).[5]

    • Spike blank plasma with the stock solution to prepare calibration standards and quality control samples.

    • Perform liquid-liquid or solid-phase extraction to isolate the analyte from the plasma matrix.

    • Reconstitute the dried extract in the mobile phase before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

NMR spectroscopy is crucial for confirming the structure and the positions of deuterium labeling in this compound.

  • Sample Preparation:

    • Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To observe the proton signals and confirm the absence of protons at the deuterated positions.

    • ¹³C NMR: To analyze the carbon skeleton.

    • ²H NMR: To directly observe the deuterium signals.

    • 2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of all proton and carbon signals and confirm the connectivity of the molecule.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound in a research setting.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_application Application Synthesis Synthesis of This compound Purification Purification (Recrystallization/HPLC) Synthesis->Purification Structural_Confirmation Structural Confirmation (NMR, MS) Purification->Structural_Confirmation Quantitative_Analysis Quantitative Analysis (HPLC-UV/MS) Structural_Confirmation->Quantitative_Analysis PK_Studies Pharmacokinetic Studies Quantitative_Analysis->PK_Studies Metabolism_Studies Metabolism Studies Quantitative_Analysis->Metabolism_Studies

Figure 3: General Experimental Workflow for this compound.

This guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental applications, further optimization of the described methodologies may be required.

References

An In-depth Technical Guide to the Synthesis and Purification of Dienogest-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Dienogest-d6, a deuterated analog of the synthetic progestin Dienogest. Due to the proprietary nature of the exact manufacturing processes for commercially available standards, this document outlines a scientifically robust and plausible methodology based on established principles of steroid and isotopic labeling chemistry. This compound is crucial as an internal standard for the accurate quantification of Dienogest in biological matrices during pharmacokinetic and metabolic studies, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview of this compound

This compound is a stable isotope-labeled version of Dienogest where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Dienogest but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.

Property Value Source
Chemical Name (17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-d6N/A
Molecular Formula C₂₀H₁₉D₆NO₂[1][2]
Molecular Weight 317.45 g/mol [1]
Isotopic Enrichment Typically ≥ 98%[1]
Chemical Purity (HPLC) Typically ≥ 99%[1]

Proposed Synthesis of this compound

The synthesis of this compound can be approached by modifying existing synthetic routes for Dienogest to incorporate deuterium atoms at specific, stable positions. A common strategy for preparing 19-nortestosterone derivatives involves starting from estrone or its derivatives. The following proposed synthesis involves the introduction of deuterium via a deuterated cyanating agent.

Synthesis Workflow

The logical flow for the synthesis of this compound is depicted below.

Synthesis_Workflow Estrone Estrone Estradiol Estradiol Estrone->Estradiol Reduction Methyl_Ether Estradiol-3-methyl ether Estradiol->Methyl_Ether Methylation Birch_Reduction Birch Reduction Product Methyl_Ether->Birch_Reduction Birch Reduction Oxidation Estra-5(10),9(11)-dien-3,17-dione-3-ethylene ketal Birch_Reduction->Oxidation Oxidation & Ketalization Ethynylation 17α-Ethynyl Estradiol Derivative Oxidation->Ethynylation Ethynylation Cyanation Introduction of Cyanomethyl-d2 Group Ethynylation->Cyanation Reaction with KCN-d2 (hypothetical) Dienogest_d2_precursor Dienogest-d2 Precursor Cyanation->Dienogest_d2_precursor Rearrangement Deuteration_step Further Deuteration (d4) Dienogest_d2_precursor->Deuteration_step Catalytic Deuteration Crude_Dienogest_d6 Crude this compound Deuteration_step->Crude_Dienogest_d6 Hydrolysis

Caption: Proposed synthetic pathway for this compound starting from Estrone.

Detailed Experimental Protocol (Hypothetical)

Step 1: Preparation of Estradiol-3-methyl ether from Estrone

  • Reduction of Estrone: Estrone is reduced to Estradiol using a reducing agent like sodium borohydride in an alcoholic solvent.

  • Methylation: The 3-hydroxyl group of Estradiol is selectively methylated using dimethyl sulfate in the presence of a base to yield Estradiol-3-methyl ether.

Step 2: Birch Reduction

The aromatic A-ring of Estradiol-3-methyl ether is subjected to a Birch reduction (e.g., using lithium in liquid ammonia and an alcohol) to form the corresponding 3-methoxy-estra-2,5(10)-dien-17β-ol.

Step 3: Hydrolysis and Isomerization

The enol ether from the Birch reduction is hydrolyzed under acidic conditions, which also facilitates the migration of the double bond to form estra-4,9-dien-17β-ol-3-one (19-nortestosterone).

Step 4: Oxidation

The 17-hydroxyl group is oxidized to a ketone using an oxidizing agent like chromic acid to yield estra-4,9-diene-3,17-dione.

Step 5: Introduction of the Deuterated Cyanomethyl Group

This is a critical step for isotopic labeling.

  • The 17-keto group is reacted with a deuterated cyanating agent. A plausible method involves the use of deuterated acetonitrile (CD₃CN) in the presence of a strong base like lithium diisopropylamide (LDA) to form the corresponding cyanomethyl-d3 adduct at the 17-position.

  • Alternatively, a reaction with a deuterated Grignard reagent, followed by cyanation could be employed.

Step 6: Further Deuteration (Optional for d6)

To achieve d6 labeling, additional deuterium atoms can be introduced at stable positions on the steroid backbone, for example, through acid or base-catalyzed exchange with D₂O at positions alpha to carbonyl groups.

Step 7: Final Hydrolysis

Any protecting groups are removed to yield crude this compound.

Purification of this compound

Purification is critical to ensure high chemical and isotopic purity. A multi-step approach is typically employed.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Initial Purification Crystallization Crystallization Column_Chromatography->Crystallization Further Purification Final_Product High-Purity this compound Crystallization->Final_Product Isolation QC_Analysis Quality Control Analysis (HPLC, MS, NMR) Final_Product->QC_Analysis Verification

Caption: General workflow for the purification and quality control of this compound.

Detailed Purification Protocols

Method 1: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

  • Procedure: The crude this compound is dissolved in a minimal amount of dichloromethane and loaded onto the silica gel column. The fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the pure product are combined and the solvent is evaporated under reduced pressure.

Method 2: Crystallization

Based on purification methods for non-deuterated Dienogest, a crystallization from a dimethylformamide (DMF)-water mixture is effective[3][4].

  • Solvent System: Dimethylformamide (DMF) and water.

  • Procedure:

    • The partially purified this compound is dissolved in a minimal amount of warm DMF (40-50°C)[4].

    • Water is slowly added to the solution until turbidity is observed.

    • The solution is then allowed to cool slowly to room temperature and subsequently cooled to 0-5°C to maximize crystal formation[4].

    • The resulting crystals are collected by filtration, washed with cold water, and dried under vacuum.

Purification Step Typical Recovery Purity Achieved (HPLC)
Column Chromatography 70-85%> 95%
Crystallization 80-95%> 99.5%

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the final product.

Analytical Technique Purpose Typical Results
High-Performance Liquid Chromatography (HPLC) To determine chemical purity.Purity > 99.5% (UV detection at ~298 nm).
Mass Spectrometry (MS) To confirm molecular weight and isotopic enrichment.Mass spectrum consistent with the molecular formula C₂₀H₁₉D₆NO₂. Isotopic purity > 98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure and location of deuterium atoms.¹H NMR will show the absence of signals at the deuterated positions. ²H NMR will show signals corresponding to the locations of deuterium.
Example HPLC Conditions
  • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 298 nm.

Conclusion

The synthesis and purification of this compound require a multi-step process involving careful introduction of deuterium atoms and rigorous purification to achieve the high purity required for its use as an internal standard. The methodologies outlined in this guide, while based on established chemical principles rather than a specific disclosed process, provide a comprehensive and technically sound framework for researchers and scientists in the field of drug development and analysis. The use of chromatographic and crystallization techniques, coupled with thorough analytical characterization, is paramount to obtaining a reliable and accurate standard.

References

The Role of Dienogest-d6 as an Internal Standard in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical application of Dienogest-d6 as an internal standard in the quantitative bioanalysis of Dienogest. The use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a cornerstone of modern drug development.

The Principle of Isotope Dilution Mass Spectrometry

The core of quantitative bioanalysis using a stable isotope-labeled internal standard, such as this compound, lies in the principle of isotope dilution mass spectrometry. This method relies on the addition of a known quantity of the isotopically labeled analyte (the internal standard) to the unknown sample at the earliest stage of analysis.

This compound is chemically identical to Dienogest, with the exception that six hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution results in a higher molecular weight (317.46 g/mol for this compound compared to approximately 311.46 g/mol for Dienogest) but does not significantly alter its chemical and physical properties.[1]

Key advantages of using a deuterated internal standard include:

  • Compensation for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound has nearly identical physicochemical properties to Dienogest, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, thus correcting for these variations.

  • Correction for Sample Loss: During the multi-step process of sample preparation, including extraction, evaporation, and reconstitution, some of the analyte may be lost. As this compound behaves identically to Dienogest throughout this process, any loss of the analyte is mirrored by a proportional loss of the internal standard, ensuring the accuracy of the final concentration measurement.

  • Improved Precision and Accuracy: By accounting for variability in sample handling and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the analytical method.

Experimental Protocol: Quantification of Dienogest in Human Plasma

The following is a representative, detailed experimental protocol for the analysis of Dienogest in human plasma using this compound as an internal standard, based on established methodologies for similar compounds.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like Dienogest from a protein-rich matrix such as plasma.

  • Thawing and Aliquoting: Frozen human plasma samples are thawed at room temperature and vortexed to ensure homogeneity. An aliquot of 100 µL of plasma is transferred to a clean microcentrifuge tube.

  • Addition of Internal Standard: A 50 µL volume of the this compound internal standard working solution (e.g., at a concentration of 2 µg/mL in a suitable solvent like acetonitrile) is added to each plasma sample.

  • Protein Precipitation: 250 µL of acetonitrile is added to the sample to precipitate the plasma proteins.

  • Vortexing and Centrifugation: The samples are vortexed for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Subsequently, the tubes are centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant, containing both Dienogest and this compound, is carefully transferred to a new set of tubes.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a gentle stream of nitrogen at approximately 40°C. The dried residue is then reconstituted in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

Parameter Condition
LC Column Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent
Mobile Phase Acetonitrile and 5 mM Ammonium Acetate (70:30, v/v)
Flow Rate 0.60 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Representative LC-MS/MS Conditions.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative data for a validated bioanalytical method for Dienogest, demonstrating the performance characteristics achievable with the use of a deuterated internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z)
Dienogest312.3135.3[2]
This compound318.3135.3 (inferred)

Table 2: Mass Spectrometric Transitions.

Validation Parameter Result
Linearity Range 1.003 - 200.896 ng/mL[2]
Correlation Coefficient (r²) > 0.99[2]
Intra-day Precision (%CV) < 3.97%[2]
Inter-day Precision (%CV) < 6.10%[2]
Accuracy Within ±4.0% of nominal values[2]
Mean Recovery > 85%

Table 3: Method Validation Summary.

Mandatory Visualizations

Signaling Pathway of this compound as an Internal Standard

G Mechanism of Action: this compound as an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample (Unknown Dienogest Conc.) add_is Add Known Amount of this compound (IS) plasma->add_is Spiking extract Protein Precipitation & Extraction add_is->extract reconstitute Evaporation & Reconstitution extract->reconstitute lcms LC-MS/MS System reconstitute->lcms Injection data Acquire Peak Areas for Dienogest & this compound lcms->data ratio Calculate Peak Area Ratio (Dienogest / this compound) data->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Dienogest Concentration calibration->concentration

Caption: Workflow for Dienogest quantification using this compound.

Experimental Workflow for Bioanalysis

G Bioanalytical Experimental Workflow start Start sample_thaw Thaw Plasma Samples start->sample_thaw spike_is Spike with this compound sample_thaw->spike_is precipitate Add Acetonitrile spike_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Acquisition (MRM) inject->analyze quantify Quantify Dienogest analyze->quantify end End quantify->end

Caption: Step-by-step experimental protocol for sample preparation.

Logical Relationship of Deuterated Internal Standard

G Rationale for Using a Deuterated Internal Standard cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Result dienogest Dienogest (Analyte) chem_prop Identical Chemical Properties dienogest->chem_prop phys_prop Similar Physical Properties dienogest->phys_prop dienogest_d6 This compound (IS) dienogest_d6->chem_prop dienogest_d6->phys_prop extraction Co-extraction chem_prop->extraction ionization Similar Ionization Efficiency chem_prop->ionization chromatography Co-elution phys_prop->chromatography ratio Constant Peak Area Ratio (Analyte/IS) extraction->ratio chromatography->ratio matrix_effect Equivalent Matrix Effects ionization->matrix_effect matrix_effect->ratio correction Correction for Variability ratio->correction accurate_quant Accurate & Precise Quantification correction->accurate_quant

Caption: Logical flow of how this compound ensures accurate analysis.

Conclusion

This compound serves as an ideal internal standard for the bioanalysis of Dienogest. Its mechanism of action is rooted in the principles of isotope dilution, where its chemical and physical similarity to the unlabeled analyte allows for the effective correction of matrix effects and procedural losses. The use of this compound in a validated LC-MS/MS method, as outlined in this guide, enables researchers, scientists, and drug development professionals to achieve the high level of accuracy and precision required for pharmacokinetic and other critical studies in the pharmaceutical industry.

References

The Physical and Chemical Stability of Dienogest-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Dienogest-d6, a deuterated isotopologue of the synthetic progestin Dienogest. Understanding the stability profile of this compound is critical for its use as an internal standard in analytical methodologies, for pharmacokinetic studies, and in the development of new therapeutic agents. This document details potential degradation pathways, summarizes stability data under various stress conditions, and outlines the experimental protocols necessary for a thorough stability assessment.

Introduction to this compound

Dienogest is a fourth-generation progestin with antiandrogenic properties, widely used in oral contraceptives and for the treatment of endometriosis.[1][2] this compound is a stable isotope-labeled version of Dienogest, where six hydrogen atoms have been replaced with deuterium. This labeling makes it an invaluable tool in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Dienogest in biological matrices.[3][4] The physical and chemical stability of this compound is paramount to ensure the accuracy and reliability of such analytical methods.

Key Properties of this compound:

PropertyValue
Molecular FormulaC₂₀H₁₉D₆NO₂
Molecular Weight317.46 g/mol [5][6]
AppearanceWhite to off-white solid[7]
Storage (as powder)-20°C for up to 3 years[7]
Storage (in solvent)-80°C for up to 6 months, -20°C for up to 1 month[7]

Chemical Stability and Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[8][9] While specific quantitative stability data for this compound is not extensively available in public literature, forced degradation studies on the non-deuterated Dienogest provide valuable insights into its likely degradation pathways under various stress conditions.[10][11] Dienogest has been shown to degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[10][12]

The primary degradation pathways for Dienogest likely involve:

  • Hydrolysis: The ester and other functional groups in the Dienogest molecule may be susceptible to hydrolysis under acidic and basic conditions.

  • Oxidation: The steroid structure can be prone to oxidation, potentially leading to the formation of hydroxylated or other oxygenated derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various photoproducts. It has been noted that photolysis of dienogest can lead to the formation of estrogenic compounds through A-ring aromatization.[13]

It is important to note that the deuterium substitution in this compound can potentially influence its metabolic stability due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond.[][15] This may lead to a slower rate of metabolism and potentially altered degradation profiles compared to the non-deuterated compound.

Summary of Forced Degradation Data for Dienogest

The following table summarizes the results of a forced degradation study conducted on Dienogest (non-deuterated). This data is presented to illustrate the expected stability profile and should be considered as a baseline for designing stability studies for this compound.

Stress ConditionParameters% Degradation of Dienogest
Acid Hydrolysis 1M HCl, 45°C, 30 min9.9[10]
Base Hydrolysis 1M NaOH, 45°C, 15 min8.7[10]
Oxidative Stress 2.5% H₂O₂, 45°C, 30 min8.2[10]
Aqueous Hydrolysis Purified water, 45°C, 3 hours2.2[10]
Thermal Stress Dry heat, 105°C, 15 hours2.5[10]
Photostability (UV) 200 Watts/m²0.6[10]
Photostability (Visible) 1.2 Million Lux Hours0.8[10]
Humidity 25°C, 90% RH, 7 days0.4[10]

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for this purpose.[1][16]

Stability-Indicating RP-HPLC Method

The following is a representative experimental protocol for a stability-indicating RP-HPLC method, adapted from published methods for Dienogest.[3][16]

Chromatographic Conditions:

ParameterCondition
Column Thermo Hypersil BDS C18 (150 x 4.6mm, 5µm) or equivalent[16]
Mobile Phase 40% Acetonitrile in water[16]
Flow Rate 1.0 mL/minute[3][16]
Detection Wavelength 305 nm[2][10]
Injection Volume 10 µL
Column Temperature 30°C[11]
Run Time 8 minutes[16]
Forced Degradation Study Protocol

This protocol outlines the steps for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1M HCl and heat at 45°C for 30 minutes.[10]

    • Base Hydrolysis: Mix the stock solution with 1M NaOH and heat at 45°C for 15 minutes.[10]

    • Oxidative Degradation: Mix the stock solution with 2.5% hydrogen peroxide and keep at 45°C for 30 minutes.[10]

    • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 15 hours.[10]

    • Photostability: Expose the drug substance to UV light (200 Watts/m²) and visible light (1.2 million lux hours).[10]

  • Sample Preparation: After exposure to the stress conditions, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Inject the prepared samples into the HPLC system and analyze the chromatograms for the peak of this compound and any degradation products.

Visualizations

Signaling Pathway of Dienogest

Dienogest exerts its therapeutic effects primarily through its action on the progesterone receptor. The following diagram illustrates the signaling pathway.

Dienogest_Signaling_Pathway Dienogest Signaling Pathway Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Binds to Endometrium Endometrial Tissue Dienogest->Endometrium Direct Progestogenic Effect Hypothalamus Hypothalamus PR->Hypothalamus Inhibits Pituitary Pituitary Gland Hypothalamus->Pituitary Inhibits GnRH release GnRH GnRH (Gonadotropin-Releasing Hormone) Ovaries Ovaries Pituitary->Ovaries Reduces LH & FSH release LH_FSH LH & FSH (Luteinizing Hormone & Follicle-Stimulating Hormone) Estrogen Estrogen Production Ovaries->Estrogen Decreased Stimulation Therapeutic_Effects Therapeutic Effects: - Ovulation Suppression - Endometrial Atrophy - Reduction of Endometriosis Symptoms GnRH->Pituitary Stimulates Estrogen->Endometrium Reduced Trophic Effect

Caption: Signaling pathway of Dienogest's therapeutic action.

Experimental Workflow for Stability Testing

The logical flow of a forced degradation study for this compound is depicted in the following diagram.

Stability_Testing_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating RP-HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Start This compound Bulk Drug Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photolytic Data Data Evaluation: - % Degradation - Identification of Degradants Analysis->Data

Caption: Workflow for conducting forced degradation studies.

Conclusion

This technical guide has provided a framework for understanding and evaluating the physical and chemical stability of this compound. While specific quantitative data for the deuterated compound is limited in the public domain, the information available for Dienogest serves as a robust starting point for designing and interpreting stability studies. The provided experimental protocols and diagrams offer a practical guide for researchers and drug development professionals. A thorough assessment of the stability of this compound is crucial to ensure its reliability as an analytical standard and to support its potential use in future pharmaceutical applications. Further studies are warranted to fully characterize the degradation products of this compound and to quantitatively compare its stability profile to that of non-deuterated Dienogest.

References

An In-depth Technical Guide to the Dienogest-d6 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dienogest-d6 is the deuterium-labeled form of Dienogest, a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1][2][3] As a stable isotope-labeled compound, this compound serves as an invaluable internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS), to enhance the accuracy and precision of Dienogest quantification in biological matrices.[4][5] This guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for this compound, aimed at researchers, scientists, and drug development professionals.

Decoding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides critical data on its identity, purity, and quality.

General Information and Physicochemical Properties

This section of the CoA provides fundamental details about the compound.

ParameterTypical SpecificationSource(s)
Chemical Name 2-((8S,13S,14S,17R)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4,8,11,11-d6)acetonitrile-d2[6]
Molecular Formula C₂₀H₁₉D₆NO₂[7][8]
Molecular Weight 317.45 g/mol [7]
CAS Number 2376035-92-4[6]
Parent CAS Number 65928-58-7 (Dienogest)[4][8]
Appearance White to off-white solid[7]
Storage (Powder) -20°C for 3 years[7]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[7]
Quantitative Analytical Data

This is the core of the CoA, detailing the analytical test results that verify the quality of the material.

Analytical TestTypical SpecificationPurposeSource(s)
Purity (by HPLC) ≥99% (e.g., 99.92%)Quantifies the percentage of the desired compound in the material.[7]
Isotopic Enrichment ≥90% (e.g., 93.8%)Confirms the percentage of molecules that are deuterium-labeled.[7]
¹H NMR Spectrum Consistent with structureConfirms the chemical structure and the position of non-deuterated protons.[6][7]
Mass Spectrum (MS) Consistent with structureConfirms the molecular weight of the deuterated compound.[6][7]

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for Dienogest and its labeled analogue.

  • Principle: The sample is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.

  • Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Typical Method Parameters:

    • Column: Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.[2][9]

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 40% acetonitrile in water).[2][9]

    • Flow Rate: 1.0 mL/min.[9][10]

    • Detection: UV absorbance at 305 nm.[2][9]

    • Data Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve this compound in Mobile Phase inj Injection prep->inj col C18 Column (Separation) inj->col det UV Detector (305 nm) col->det chrom Generate Chromatogram det->chrom calc Calculate Area % to Determine Purity chrom->calc

HPLC Purity Analysis Workflow
Mass Spectrometry (MS) for Identity and Isotopic Enrichment

MS is used to confirm the molecular weight of this compound and to ensure the correct number of deuterium atoms have been incorporated.

  • Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[11]

  • Method:

    • A solution of this compound is introduced into the MS source.

    • Positive ion mode ESI is typically used, which will generate the protonated molecule [M+H]⁺.

    • The mass analyzer separates the ions.

    • The detector records the abundance of ions at each m/z value.

  • Data Interpretation: For this compound (C₂₀H₁₉D₆NO₂), the expected monoisotopic mass is approximately 317.2. The mass spectrum should show a prominent peak corresponding to this mass, confirming the identity and successful labeling. Isotopic enrichment is determined by comparing the intensity of the peak for the d6 species to any lower-mass peaks (d0 to d5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure.

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the hydrogen atoms absorb energy at specific frequencies, which are dependent on their local chemical environment. The resulting spectrum provides a "fingerprint" of the molecule's structure.

  • Method:

    • A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6).[12][13]

    • The sample is placed in the NMR spectrometer.

    • The ¹H NMR spectrum is acquired.

  • Data Interpretation: The spectrum is compared to the known spectrum of unlabeled Dienogest. The absence of signals at the positions where deuterium atoms have been incorporated, along with the presence of all other expected proton signals, confirms the structure and the sites of deuteration.

Mechanism of Action and Metabolism of Dienogest

While the CoA focuses on the chemical properties of this compound, understanding the biological context of the parent compound is crucial for its application in research.

Signaling Pathway

Dienogest is a potent agonist of the progesterone receptor (PR).[1][14] Its binding to the PR initiates a signaling cascade that leads to its therapeutic effects, including the suppression of ovulation and antiproliferative effects on endometrial tissue.[14][15] Dienogest also possesses antiandrogenic activity by acting as an antagonist at the androgen receptor (AR).[1][15]

Signaling_Pathway cluster_nucleus Nucleus DNG Dienogest PR Progesterone Receptor (PR) DNG->PR Agonist AR Androgen Receptor (AR) DNG->AR Antagonist PRE Progesterone Response Element PR->PRE Binds ARE Androgen Response Element AR->ARE Blocks Binding Gene Target Gene Transcription PRE->Gene Modulates Effect1 Endometrial Atrophy Ovulation Inhibition Gene->Effect1 AndrogenGene Androgen-Mediated Gene Transcription ARE->AndrogenGene Inhibits Effect2 Antiandrogenic Effects (e.g., Acne Improvement) AndrogenGene->Effect2

Dienogest Signaling Pathways
Metabolic Pathway

Dienogest undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][14] The metabolic pathways include hydroxylation and reduction, followed by conjugation to form inactive metabolites that are excreted.[1]

Metabolic_Pathway DNG Dienogest CYP3A4 CYP3A4 (Liver) DNG->CYP3A4 Metabolites Hydroxylated & Reduced Metabolites CYP3A4->Metabolites Phase I Metabolism Conjugation Conjugation (e.g., Glucuronidation) Metabolites->Conjugation Phase II Metabolism Excretion Inactive Metabolites (Urine/Feces Excretion) Conjugation->Excretion

Simplified Metabolic Pathway of Dienogest

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard (IS) in quantitative analysis. In LC-MS/MS methods for pharmacokinetic studies, a known amount of this compound is added to biological samples (e.g., plasma) before processing.[11] Because the IS is chemically identical to the analyte (Dienogest) but has a different mass, it behaves identically during sample extraction and chromatographic separation. Any sample loss during these steps will affect both the analyte and the IS equally. By measuring the ratio of the analyte's MS signal to the IS's MS signal, precise and accurate quantification can be achieved, correcting for variations in extraction recovery and instrument response.

Bioanalytical_Workflow cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (Contains Dienogest) spike Spike with This compound (IS) plasma->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract lc LC Separation extract->lc ms MS/MS Detection (Monitor transitions for Dienogest & this compound) lc->ms ratio Calculate Peak Area Ratio (Dienogest / this compound) ms->ratio curve Determine Concentration from Calibration Curve ratio->curve

Use of this compound as an Internal Standard

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that guarantees its suitability as an internal standard for high-stakes analytical applications. By providing verifiable data on identity, purity, and isotopic enrichment, it gives researchers confidence in the quality of their reference material. Understanding the detailed experimental protocols behind the CoA and the biological relevance of the parent compound allows for the robust design of pharmacokinetic and metabolic studies, ultimately ensuring the generation of reliable and accurate data in the drug development process.

References

A Technical Guide to High-Purity Dienogest-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity deuterated Dienogest (Dienogest-d6), a critical tool for researchers in pharmacology, drug metabolism, and pharmacokinetics. This document outlines the commercial availability of this compound, its key quality attributes, and detailed experimental protocols for its use and analysis.

Commercial Availability and Quality Specifications

High-purity this compound is available from several specialized chemical suppliers. The quality of these standards is paramount for accurate and reproducible experimental results. Key quality parameters include chemical purity, typically determined by High-Performance Liquid Chromatography (HPLC), and isotopic enrichment, which is the percentage of the deuterated compound relative to the unlabeled species, often determined by mass spectrometry.

Below is a summary of commercially available high-purity this compound from various suppliers. Note that while some suppliers provide detailed Certificates of Analysis (CoA) publicly, others may require a request for this information.

SupplierChemical Purity (by HPLC)Isotopic EnrichmentIsotopic PurityCertificate of Analysis
MedchemExpress 99.92%[1]93.8%[1]Not SpecifiedPublicly Available[1]
Axios Research ≥ 98.0%Not Specified≥ 98.0%Available with product
Pharmaffiliates Not Publicly SpecifiedNot Publicly SpecifiedNot Publicly SpecifiedAvailable upon request
AquigenBio Not Publicly SpecifiedNot Publicly SpecifiedNot Publicly SpecifiedSample CoA available[2]
Simson Pharma Not Publicly SpecifiedNot Publicly SpecifiedNot Publicly SpecifiedAccompanied by product[3]

Mechanism of Action: Progesterone Receptor Agonism

Dienogest is a synthetic progestogen that exerts its biological effects primarily by acting as a selective agonist for the progesterone receptor (PR). This interaction initiates a signaling cascade that modulates gene expression, ultimately leading to its therapeutic effects in conditions such as endometriosis. The binding of Dienogest to the progesterone receptor can influence downstream cellular processes, including the inhibition of ovulation and the reduction of estrogen production.

Dienogest_Signaling DNG This compound PR Progesterone Receptor (PR) DNG->PR Binds to PRE Progesterone Response Element (PRE) PR->PRE Translocates to nucleus and binds to Gene Target Gene Transcription PRE->Gene Modulates Effects Biological Effects (e.g., Endometrial Atrophy, Inhibition of Ovulation) Gene->Effects

Caption: Signaling pathway of Dienogest as a progesterone receptor agonist.

Experimental Protocols

Quality Control Analysis of this compound by HPLC

This protocol describes a general method for assessing the chemical purity of this compound using reverse-phase HPLC, adapted from established methods for Dienogest and other steroids.

Objective: To determine the chemical purity of a this compound sample.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 297 nm

    • Column Temperature: Ambient

  • Analysis: Inject the standard solution into the HPLC system and record the chromatogram.

  • Data Interpretation: Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (Acetonitrile:Water) StandardSol Prepare this compound Standard Solution Injection Inject Sample into HPLC System StandardSol->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (297 nm) Separation->Detection Chromatogram Record Chromatogram Detection->Chromatogram PurityCalc Calculate Purity (% Area) Chromatogram->PurityCalc

Caption: Experimental workflow for HPLC purity analysis of this compound.

Quantification of Dienogest in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dienogest in a biological matrix, such as human plasma, using this compound as an internal standard. This method is crucial for pharmacokinetic studies.

Objective: To accurately quantify the concentration of Dienogest in plasma samples.

Materials:

  • Dienogest analytical standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of Dienogest and this compound in acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions of Dienogest for the calibration curve by diluting the stock solution.

    • Prepare a working solution of this compound (internal standard) at a fixed concentration.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (or calibration standard or quality control sample), add 20 µL of the this compound internal standard working solution.

    • Add 500 µL of an extraction solvent (e.g., ethyl acetate).

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A suitable C18 or phenyl column (e.g., Zorbax XDB-Phenyl, 4.6 × 75 mm, 3.5 µm).

    • Mobile Phase: Acetonitrile and 5 mM ammonium acetate (e.g., 70:30, v/v) at a flow rate of 0.6 mL/min.

    • Injection Volume: 10 µL.

    • MS/MS Detection: Operate in positive ion electrospray mode. Monitor the following mass transitions (precursor ion → product ion):

      • Dienogest: m/z 312.3 → 135.3

      • This compound: m/z 318.3 → 135.3 (or other appropriate product ion)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Dienogest to this compound against the concentration of the calibration standards.

    • Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Plasma with This compound (IS) Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Sample into LC-MS/MS System Evap->Inject Separate LC Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Dienogest Concentration CalCurve->Quantify

Caption: Workflow for the quantification of Dienogest using this compound as an internal standard.

Conclusion

High-purity this compound is an indispensable tool for researchers engaged in the development and analysis of Dienogest. The selection of a reliable commercial supplier providing comprehensive quality documentation is the first step towards robust and accurate experimental outcomes. The experimental protocols provided in this guide offer a solid foundation for the quality control and application of this compound in a research setting. As with any analytical method, validation and optimization for specific laboratory conditions and instrumentation are essential.

References

Assessing the Isotopic Purity of Dienogest-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to assess the isotopic purity of Dienogest-d6, a deuterated analog of the synthetic progestogen Dienogest. Accurate determination of isotopic purity is crucial for the use of this compound as an internal standard in pharmacokinetic and metabolic studies, ensuring the reliability and precision of analytical data. This document outlines the key experimental protocols, data presentation, and logical workflows for this critical quality assessment.

Introduction to Isotopic Purity

Deuterium-labeled compounds, such as this compound, are valuable tools in drug development and clinical research.[1] By replacing specific hydrogen atoms with their heavier isotope, deuterium, these molecules can be used as internal standards in mass spectrometry-based bioanalysis. The near-identical physicochemical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for accurate quantification by correcting for variations during sample preparation and analysis.

Isotopic purity is a critical quality attribute of any deuterated standard. It refers to the percentage of the molecule that contains the desired number of deuterium atoms at the specified positions. Impurities in the form of molecules with fewer or no deuterium atoms (isotopologues) can interfere with the quantification of the analyte, leading to inaccurate results. Therefore, rigorous assessment of isotopic purity is a regulatory and scientific necessity. High isotopic purity, often required to be above 99%, ensures the intended benefits of deuteration are achieved and supports batch-to-batch consistency.

Quantitative Data Summary

The isotopic purity of this compound is determined by quantifying the relative abundance of all its isotopologues (d0 to d6). The following tables summarize representative quantitative data obtained from a certificate of analysis and typical results from mass spectrometric analysis.

Table 1: Certificate of Analysis Data for a Representative Batch of this compound

ParameterSpecificationResult
Chemical Purity (HPLC)≥ 98.0%99.92%[2]
Isotopic Enrichment (d6)Report Value93.8%[2]
Molecular FormulaC₂₀H₁₉D₆NO₂Confirmed
Molecular Weight317.45 g/mol Confirmed[2]

Table 2: Illustrative Isotopic Distribution of this compound by High-Resolution Mass Spectrometry (HRMS)

IsotopologueMass Shift from d0Relative Abundance (%)
d0 (Unlabeled Dienogest)0< 0.1
d1+10.2
d2+20.5
d3+31.5
d4+44.0
d5+510.0
d6 (Fully Labeled)+683.8
Total Isotopic Purity (d6) ≥ 98% (Typical Target)

Note: The data in Table 2 is illustrative and represents a typical distribution for a high-purity batch. The exact distribution can vary between batches.

Experimental Protocols

The assessment of isotopic purity for this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

HRMS is the preferred method for determining the isotopic distribution of a deuterated compound due to its high mass accuracy and resolution, which allows for the separation and quantification of different isotopologues.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound reference standard.

    • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 100 µg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL for analysis.

  • Instrumentation (LC-HRMS):

    • Liquid Chromatograph (LC): A UHPLC system is used to introduce the sample and separate it from any potential impurities.

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometer (MS): A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, is required.

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Mode: Full scan from m/z 300-350.

      • Resolution: ≥ 70,000 FWHM.

      • Data Acquisition: The mass spectrum of the eluting this compound peak is acquired.

  • Data Analysis:

    • The acquired mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Dienogest ([M+H]⁺).

    • The peak corresponding to the fully deuterated species (d6) and the peaks for the less-deuterated species (d0 to d5) are identified based on their accurate masses.

    • The area under each peak is integrated.

    • The isotopic purity is calculated as the percentage of the d6 peak area relative to the sum of all isotopologue peak areas.

Confirmation of Deuterium Labeling Position by NMR Spectroscopy

While HRMS quantifies the isotopic distribution, NMR spectroscopy is used to confirm the location of the deuterium atoms within the molecular structure. This is a crucial step to ensure the stability of the label, particularly that it is not on an exchangeable proton position (e.g., -OH, -NH).

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation (NMR Spectrometer):

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • ¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals at the expected positions of deuteration confirms the labeling.

    • ²H NMR (Deuterium NMR): A deuterium NMR spectrum is acquired to directly observe the signals from the deuterium atoms, confirming their presence and providing information about their chemical environment.

    • ¹³C NMR: A carbon-13 NMR spectrum can also be used. The signals of carbon atoms bonded to deuterium will show a characteristic splitting pattern (C-D coupling) and a shift in their resonance frequency compared to the unlabeled compound.

  • Data Analysis:

    • The acquired spectra are compared with the spectra of an unlabeled Dienogest reference standard.

    • The disappearance or significant attenuation of specific proton signals in the ¹H NMR spectrum confirms the sites of deuteration.

    • The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the deuterated positions provides direct evidence of successful labeling.

Visualizations

The following diagrams illustrate the logical workflow for the isotopic purity assessment of this compound.

Isotopic_Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Final Assessment Dienogest_d6 This compound Standard Dissolution Dissolve in appropriate solvent Dienogest_d6->Dissolution Dilution Serial Dilution Dissolution->Dilution NMR NMR Spectroscopy Dissolution->NMR LC_HRMS LC-HRMS Analysis Dilution->LC_HRMS Mass_Spectrum Acquire Mass Spectrum LC_HRMS->Mass_Spectrum NMR_Spectra Acquire 1H, 2H, 13C Spectra NMR->NMR_Spectra Isotopologue_Integration Integrate Isotopologue Peaks Mass_Spectrum->Isotopologue_Integration Purity_Calculation Calculate Isotopic Purity Isotopologue_Integration->Purity_Calculation Final_Report Isotopic Purity Report Purity_Calculation->Final_Report Spectral_Comparison Compare with Unlabeled Standard NMR_Spectra->Spectral_Comparison Position_Confirmation Confirm Deuteration Sites Spectral_Comparison->Position_Confirmation Position_Confirmation->Final_Report

Caption: Workflow for the isotopic purity assessment of this compound.

Mass_Spectrometry_Data_Analysis cluster_0 Data Acquisition cluster_1 Peak Identification and Integration cluster_2 Calculation Full_Scan_MS Full Scan Mass Spectrum Acquisition Identify_Isotopologues Identify d0 to d6 Isotopologue Peaks Full_Scan_MS->Identify_Isotopologues Integrate_Peaks Integrate Peak Areas Identify_Isotopologues->Integrate_Peaks Calculate_Relative_Abundance Calculate Relative Abundance of Each Isotopologue Integrate_Peaks->Calculate_Relative_Abundance Calculate_Total_Purity Calculate Total Isotopic Purity (%d6) Calculate_Relative_Abundance->Calculate_Total_Purity

Caption: Data analysis workflow for HRMS-based isotopic purity determination.

Conclusion

The accurate assessment of isotopic purity is a fundamental requirement for the use of this compound as a reliable internal standard in analytical and clinical research. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive evaluation of both the isotopic distribution and the specific sites of deuterium labeling. The methodologies outlined in this guide serve as a robust framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of their deuterated standards, ultimately contributing to the generation of high-fidelity analytical data.

References

In-Depth Technical Guide to Dienogest-d6: Deuterium Labeling, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium-labeled synthetic progestin, Dienogest-d6. It details the precise location of deuterium incorporation, offers insights into its synthesis, and presents key analytical data for its characterization. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as for professionals in drug development.

Chemical Structure and Deuterium Labeling Position

This compound is a stable isotope-labeled version of Dienogest, a synthetic steroid with progestogenic and antiandrogenic properties. The inclusion of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

The systematic IUPAC name for this compound is 2-[(8S,13S,14S,17R)-2,2,4,6,6,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]acetonitrile. Based on this nomenclature, the six deuterium atoms are strategically placed on the steroid backbone at positions that are not readily exchangeable under typical physiological or analytical conditions.

The precise locations of the deuterium labels are as follows:

  • Two deuterium atoms at the C2 position.

  • One deuterium atom at the C4 position.

  • Two deuterium atoms at the C6 position.

  • One deuterium atom at the C11 position.

This specific labeling pattern ensures the stability of the isotope label throughout metabolic processes and analytical procedures.

Dienogest_d6_Structure cluster_dienogest This compound Structure img C2 D, D C4 D C6 D, D C11 D

Caption: Chemical structure of Dienogest with deuterium labeling positions on this compound highlighted in red.

Quantitative Data Summary

The quality and purity of an internal standard are paramount for accurate bioanalytical assays. The following table summarizes the key quantitative data for a representative batch of this compound.

ParameterValueMethod
Chemical Formula C₂₀H₁₉D₆NO₂-
Molecular Weight 317.46 g/mol -
HPLC Purity 99.92%[1]High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment 93.8%[1]Mass Spectrometry (MS)
Appearance White to off-white solid[1]Visual Inspection

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic strategy can be devised based on established methods for the synthesis of non-labeled Dienogest and general procedures for deuterium labeling of steroids.

Proposed Synthetic Pathway for this compound

The synthesis of this compound likely involves modifications of known synthetic routes for Dienogest, incorporating deuterium atoms at specific stages. A general conceptual workflow is presented below.

synthetic_workflow start Dienogest Precursor (e.g., Estrone derivative) step1 Introduction of Deuterium at C2, C4, C6 via H-D Exchange start->step1 Base-catalyzed exchange with D₂O step2 Modification of the D-ring step1->step2 step3 Introduction of Cyanomethyl Group at C17 step2->step3 step4 Introduction of Deuterium at C11 step3->step4 Stereoselective Reduction with Deuterated Reagent end This compound step4->end Final Purification

Caption: Conceptual workflow for the synthesis of this compound.

Key Experimental Steps:

  • Hydrogen-Deuterium Exchange: The starting material, a suitable steroid precursor, would likely undergo a base- or acid-catalyzed hydrogen-deuterium exchange reaction.[2][3] By carefully selecting the reaction conditions (e.g., deuterated solvent like D₂O, temperature, and catalyst), the protons at the enolizable positions C2 and C4, as well as the allylic position C6, can be exchanged for deuterium. An excess of the deuterium source is used to drive the equilibrium towards the deuterated product.

  • Chemical Modifications: Following the initial deuteration, the precursor would undergo a series of chemical transformations to build the final structure of Dienogest. This typically involves modifications to the A and D rings of the steroid.

  • Introduction of the Cyanomethyl Group: A key step in Dienogest synthesis is the addition of a cyanomethyl group at the C17 position.[4]

  • Stereoselective Deuteration: The deuterium at position C11 can be introduced via a stereoselective reduction of a suitable intermediate using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄).

  • Purification: The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.

Analytical Characterization Methods

The identity, purity, and isotopic enrichment of this compound are confirmed using a combination of analytical techniques.

Workflow for Analytical Characterization:

analytical_workflow sample This compound Sample hplc HPLC Analysis sample->hplc ms Mass Spectrometry (MS) sample->ms nmr NMR Spectroscopy (¹H and ²H) sample->nmr purity Chemical Purity Assessment hplc->purity identity_enrichment Identity & Isotopic Enrichment Confirmation ms->identity_enrichment structure_labeling Structural Confirmation & Labeling Position Verification nmr->structure_labeling

Caption: Experimental workflow for the analytical characterization of this compound.

Detailed Methodologies:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the chemical purity of this compound.

    • Typical Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or an aqueous buffer.

    • Detection: UV detection at a wavelength where Dienogest exhibits strong absorbance.

    • Outcome: A chromatogram showing the peak for this compound and any potential impurities. The purity is calculated based on the relative peak areas.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight and determine the isotopic enrichment of this compound.

    • Ionization Technique: Electrospray Ionization (ESI) is commonly used.

    • Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z ~318.2 for [M+H]⁺). The isotopic distribution of this peak is analyzed to calculate the percentage of molecules that are fully deuterated (d6), as well as the presence of d0 to d5 species. Fragmentation analysis (MS/MS) can further confirm the structure by comparing the fragmentation pattern to that of non-labeled Dienogest.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure and definitively verify the positions of deuterium labeling.

    • ¹H NMR: The proton NMR spectrum of this compound will show a significant reduction or complete absence of signals corresponding to the protons at positions 2, 4, 6, and 11 when compared to the spectrum of non-labeled Dienogest. The integration of the remaining proton signals will be consistent with the deuterated structure.

    • ²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, providing unambiguous confirmation of the labeling sites.[5]

Conclusion

This compound is a well-characterized, high-purity, and isotopically enriched stable-labeled internal standard essential for the accurate quantification of Dienogest in biological matrices. The strategic placement of six deuterium atoms ensures the stability of the label and provides a clear mass shift for mass spectrometric detection. The analytical data and proposed synthetic and analytical workflows presented in this guide provide researchers and drug development professionals with the critical information needed to confidently utilize this compound in their studies.

References

Solubility Profile of Dienogest-d6 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of Dienogest-d6 in various organic solvents. This compound, a deuterated analog of the synthetic progestin Dienogest, is primarily utilized as an internal standard in quantitative analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in pharmacokinetic and metabolic studies. Understanding its solubility is critical for the preparation of stock solutions, calibration standards, and quality control samples. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual workflows for experimental procedures and the application of this compound in bioanalysis.

Quantitative Solubility Data

The solubility of Dienogest in selected organic solvents has been reported in various technical documents. The following table summarizes this information. It is important to note the conflicting data for ethanol, which may arise from different experimental conditions such as temperature and crystal form of the solute.

Organic SolventChemical FormulaMolar Mass ( g/mol )Solubility of Dienogest (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1362[1]
~0.1[2]
EthanolC₂H₅OH46.07~20[2]
Insoluble (<1 mg/mL)[1]
Dimethylformamide (DMF)C₃H₇NO73.09~2[2]
WaterH₂O18.02Insoluble[1]

Table 1: Summary of Dienogest Solubility in Various Solvents.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following protocol describes a standardized and reliable method for determining the thermodynamic solubility of a compound like this compound in an organic solvent. This method involves achieving equilibrium between the dissolved and undissolved solute, followed by quantification of the dissolved portion using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Organic solvent of interest (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The concentration of the dissolved solid should not change over time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred but care must be taken to avoid adsorption of the analyte onto the filter membrane.

    • Carefully transfer a known volume of the clear, saturated solution into a volumetric flask.

    • Dilute the sample with the mobile phase used for the HPLC analysis to a concentration within the calibrated range of the HPLC method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound with known concentrations in the mobile phase.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G Figure 1: Isothermal Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_calibration Calibration start Add excess this compound to solvent equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C) start->equilibrate separate Separate solid and liquid (Centrifugation or Filtration) equilibrate->separate dilute Dilute supernatant with mobile phase separate->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate standards Prepare Calibration Standards curve Generate Calibration Curve standards->curve curve->hplc

Caption: Workflow for solubility determination.

Role of this compound in a Quantitative LC-MS Assay

This diagram outlines the logical workflow of a typical bioanalytical method where this compound is used as a stable isotope-labeled internal standard for the quantification of Dienogest in a biological matrix.

G Figure 2: Use of this compound as an Internal Standard in LC-MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (containing Dienogest) spike Spike with known amount of this compound (Internal Standard) sample->spike extract Extract Analytes spike->extract lc LC Separation extract->lc ms MS/MS Detection (Monitors transitions for Dienogest and this compound) lc->ms ratio Calculate Peak Area Ratio (Dienogest / this compound) ms->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Dienogest Concentration calibration->concentration

Caption: this compound as an internal standard.

Conclusion

While specific solubility data for this compound remains to be published, the information available for Dienogest provides a strong foundation for its use in research and development. The provided experimental protocol for solubility determination using the isothermal shake-flask method offers a robust approach for generating precise solubility data for this compound in a variety of organic solvents. The use of this compound as an internal standard is a critical component of modern bioanalytical methods, enabling accurate quantification of Dienogest in complex biological matrices. This guide serves as a valuable resource for scientists and researchers working with this important compound.

References

Methodological & Application

Application Note: Quantification of Dienogest in Human Plasma by LC-MS/MS using Dienogest-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dienogest is a synthetic progestogen used in the treatment of endometriosis and as a component of oral contraceptives. Accurate quantification of Dienogest in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive method for the determination of Dienogest in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Dienogest-d6, to ensure high accuracy and precision. The protocol covers plasma sample preparation by protein precipitation, LC-MS/MS parameters, and method validation results.

Experimental

Materials and Reagents

  • Dienogest analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2 EDTA)

Instrumentation

  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[1]

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Dienogest and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Analytical Method

Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at 4300 rpm for 10 minutes at 8 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

  • Column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic elution with 70% Mobile Phase B[1]

  • Flow Rate: 0.60 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Run Time: 3.0 minutes[1]

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dienogest312.3135.3[1]
This compound (IS)318.3160.98
  • Ion Source Parameters: Optimized for maximum signal intensity of Dienogest and this compound.

Method Validation Summary

The analytical method was validated according to regulatory guidelines. The validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 1.0 - 200.0 ng/mL
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%CV) < 3.97%[1]
Inter-day Precision (%CV) < 6.10%[1]
Accuracy (% Bias) Within ±4.0%[1]
Recovery 92.5% to 106.4%
Matrix Effect No significant matrix effect was observed.

Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol details the steps for extracting Dienogest from plasma samples.

G cluster_prep Sample Preparation start Start: Thawed Plasma Sample vortex1 Vortex to Homogenize start->vortex1 aliquot Aliquot 100 µL Plasma vortex1->aliquot add_is Add 50 µL this compound (IS) aliquot->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex2 Vortex for 2 minutes add_acn->vortex2 centrifuge Centrifuge at 4300 rpm for 10 min vortex2->centrifuge transfer Transfer Supernatant for Analysis centrifuge->transfer end End: Sample Ready for LC-MS/MS transfer->end

Figure 1. Workflow for Protein Precipitation of Plasma Samples.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental analysis of the prepared samples.

G cluster_analysis LC-MS/MS Analysis inject Inject 5 µL of Supernatant lc_separation Chromatographic Separation Column: Zorbax XDB-Phenyl Mobile Phase: ACN/Ammonium Acetate Flow Rate: 0.6 mL/min inject->lc_separation ms_detection Mass Spectrometric Detection Ionization: ESI Positive Mode: MRM lc_separation->ms_detection data_acquisition Data Acquisition Dienogest: 312.3 -> 135.3 This compound: 318.3 -> 160.98 ms_detection->data_acquisition quantification Quantification (Peak Area Ratio vs. Concentration) data_acquisition->quantification

Figure 2. Workflow for LC-MS/MS Analysis of Dienogest.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of Dienogest in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the robustness of the method. The simple protein precipitation protocol allows for high-throughput sample processing, making this method suitable for large-scale clinical and bioanalytical studies. The method has been successfully validated and can be readily implemented in a laboratory setting with standard LC-MS/MS instrumentation.

References

Application Note: High-Throughput Pharmacokinetic Analysis of Dienogest Using Dienogest-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienogest is a synthetic progestin with potent progestagenic and antiandrogenic effects, widely used in oral contraceptives and for the treatment of endometriosis.[1][2] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing therapeutic regimens and ensuring patient safety. This application note details a robust and sensitive bioanalytical method for the quantification of Dienogest in human plasma using its stable isotope-labeled analog, Dienogest-d6, as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative LC-MS/MS assays, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Pharmacokinetic Profile of Dienogest

Dienogest is rapidly and almost completely absorbed after oral administration, with a high bioavailability of approximately 91%.[2] Peak plasma concentrations are typically reached within 1.5 to 2 hours.[1][2] Dienogest is approximately 90% bound to plasma albumin and does not bind to sex hormone-binding globulin (SHBG).[1][2] The metabolism of Dienogest is primarily mediated by cytochrome P450 3A4 (CYP3A4) in the liver, leading to the formation of inactive metabolites.[2] The elimination half-life is relatively short, ranging from 9 to 10 hours.[2]

Table 1: Summary of Key Pharmacokinetic Parameters for Dienogest (2 mg oral dose)

ParameterMean ValueStandard DeviationReference
Cmax (ng/mL)51.69.6[3]
Tmax (h)1.5-[2]
AUC0-24h (ng·h/mL)50356.3[3]
t1/2 (h)9-10-[2]
Bioavailability (%)~91-[2]
Volume of Distribution (L)40-[2]

Experimental Protocol: Pharmacokinetic Study

Study Design

A single-center, open-label, single-dose, two-period crossover study is recommended to assess the pharmacokinetics of a 2 mg Dienogest tablet formulation in healthy female volunteers. A washout period of at least 7 days should be implemented between study periods.

Ethical Considerations

The study protocol must be approved by an independent ethics committee and conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice (GCP) guidelines. All participants must provide written informed consent before enrollment.

Blood Sampling

Venous blood samples (approximately 5 mL) should be collected into tubes containing K2EDTA as an anticoagulant at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose. Plasma should be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: Dienogest Quantification by LC-MS/MS

Materials and Reagents
  • Dienogest (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 2: Optimized LC-MS/MS Parameters for Dienogest and this compound Analysis

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 2 min
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Dienogest)m/z 312.2 → 245.2
MRM Transition (this compound)m/z 318.2 → 251.2
Dwell Time200 ms
Collision EnergyOptimized for each transition
Ion Source Temperature500°C
Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Signaling Pathway and Experimental Workflow

Dienogest exerts its therapeutic effects primarily by acting as an agonist at the progesterone receptor (PR).[4][5] This interaction leads to a cascade of downstream effects, including the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, resulting in reduced gonadotropin (LH and FSH) secretion and subsequent inhibition of ovulation and estrogen production.[4]

Dienogest_Signaling_Pathway Dienogest Dienogest (Oral Administration) PR Progesterone Receptor (PR) Agonism Dienogest->PR Hypothalamus Hypothalamus PR->Hypothalamus Negative Feedback Endometrium Endometrial Atrophy PR->Endometrium GnRH Decreased GnRH Secretion Hypothalamus->GnRH Pituitary Anterior Pituitary LH_FSH Decreased LH & FSH Secretion Pituitary->LH_FSH Ovaries Ovaries Estrogen Decreased Estrogen Production Ovaries->Estrogen Ovulation Inhibition of Ovulation Ovaries->Ovulation GnRH->Pituitary LH_FSH->Ovaries

Caption: Dienogest signaling pathway.

The experimental workflow for a pharmacokinetic study of Dienogest is a multi-step process that begins with study design and culminates in data analysis and reporting.

Pharmacokinetic_Study_Workflow Study_Design Study Design & Protocol Development Ethics_Approval Ethics Committee Approval Study_Design->Ethics_Approval Subject_Recruitment Subject Recruitment & Informed Consent Ethics_Approval->Subject_Recruitment Drug_Administration Dienogest Administration Subject_Recruitment->Drug_Administration Blood_Sampling Scheduled Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Sample_Analysis LC-MS/MS Analysis with this compound IS Sample_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis Reporting Study Report Generation Data_Analysis->Reporting

Caption: Experimental workflow for a Dienogest pharmacokinetic study.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the pharmacokinetic characterization of Dienogest in human plasma. This detailed protocol and the accompanying information on Dienogest's pharmacokinetic profile and mechanism of action will be a valuable resource for researchers and professionals involved in the development and clinical application of this important therapeutic agent. Adherence to the outlined procedures will ensure the generation of high-quality data suitable for regulatory submissions and for advancing our understanding of Dienogest's clinical pharmacology.

References

Application Note: High-Throughput Quantification of Dienogest in Human Plasma using Dienogest-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dienogest in human plasma. Dienogest-d6 is employed as the internal standard (IS) to ensure accuracy and precision. The described method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Dienogest.

Introduction

Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1] Accurate and precise quantification of Dienogest in biological matrices is crucial for clinical and pharmacological research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2][3] This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Dienogest in human plasma.

Experimental

Materials and Reagents
  • Dienogest analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Human plasma (K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control Solutions

Stock Solutions:

Prepare individual stock solutions of Dienogest and this compound in acetonitrile at a concentration of 1 mg/mL.[4]

Working Standard Solutions:

Prepare working standard solutions of Dienogest by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

Internal Standard Working Solution:

Prepare a working solution of this compound by diluting the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.8 ng/mL.[5]

Calibration Curve and Quality Control Samples:

Spike blank human plasma with the Dienogest working standard solutions to prepare calibration curve (CC) standards at concentrations ranging from 1.00 to 200.0 ng/mL. Prepare quality control (QC) samples at four concentration levels: Low (LQC, 3.0 ng/mL), Medium (MQC1, 25.0 ng/mL), Medium 2 (MQC2, 100.0 ng/mL), and High (HQC, 150.0 ng/mL).

Sample Preparation Protocol
  • Aliquot 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (0.8 ng/mL) to each tube, except for the blank samples.

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm)[5]
Mobile Phase Acetonitrile:5 mM Ammonium Acetate (70:30, v/v)[5]
Flow Rate 0.60 mL/min[5]
Column Temperature 40°C
Injection Volume 10 µL
Run Time 3.0 minutes[5]

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Dienogest) m/z 312.3 → 135.3[5]
MRM Transition (this compound) m/z 318.3 → 135.3 (projected)

Method Validation Summary

The analytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 1: Linearity and Range

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Dienogest1.00 - 200.0> 0.99[4]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC3.0< 6.22< 4.8799.5 - 110.2
MQC125.0< 6.22< 4.8799.5 - 110.2
MQC2100.0< 6.22< 4.8799.5 - 110.2
HQC150.0< 6.22< 4.8799.5 - 110.2

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is Add this compound IS (50 µL) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Inject (10 µL) reconstitute->inject hplc HPLC Separation inject->hplc ms MS/MS Detection hplc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation integrate->calculate

Caption: A schematic of the analytical workflow for Dienogest quantification.

Dienogest Signaling Pathway

Dienogest primarily exerts its therapeutic effects through its action as a progesterone receptor agonist.

G Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR binds to Hypothalamus Hypothalamus PR->Hypothalamus acts on Endometrium Endometrium PR->Endometrium directly acts on GnRH GnRH Hypothalamus->GnRH inhibits secretion Pituitary Pituitary Gland LH LH Pituitary->LH releases FSH FSH Pituitary->FSH releases Ovaries Ovaries Estradiol Estradiol Ovaries->Estradiol produces Atrophy Endometrial Atrophy Endometrium->Atrophy leads to GnRH->Pituitary stimulates LH->Ovaries stimulates FSH->Ovaries stimulates Estradiol->Endometrium stimulates proliferation

Caption: Simplified signaling pathway of Dienogest's action.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Dienogest in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for a variety of research and development applications where the measurement of Dienogest concentrations is required.

References

Application Notes and Protocols for Dienogest-d6 in Endometriosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dienogest-d6 as an internal standard in the bioanalytical study of Dienogest for endometriosis research. Detailed protocols for sample analysis, along with summaries of relevant quantitative data and descriptions of the molecular pathways influenced by Dienogest, are included to facilitate its application in preclinical and clinical research settings.

Introduction to Dienogest and its Role in Endometriosis

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility. Dienogest, a fourth-generation progestin, is an established oral treatment for endometriosis.[1] It exerts its therapeutic effects through various mechanisms, including the inhibition of ovulation, which lowers estrogen levels, and direct anti-proliferative, anti-inflammatory, and anti-angiogenic effects on endometriotic lesions.

This compound, a deuterated analog of Dienogest, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to Dienogest, with a distinct mass difference, allow for accurate and precise quantification in complex biological matrices.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on Dienogest, providing a reference for its pharmacokinetic properties and therapeutic efficacy.

Table 1: Pharmacokinetic Parameters of Dienogest (2 mg oral dose) in Healthy Female Volunteers

ParameterValue (Mean ± SD)Reference
Cmax (ng/mL)51.6 ± 9.6[2]
Tmax (h)1.5[2]
AUC0-t (ng·h/mL)503 ± 56.3[2]
t1/2 (h)9.4 ± 1.9[2]

Table 2: Clinical Efficacy of Dienogest (2 mg/day) in Reducing Endometriosis-Associated Pelvic Pain (EAPP)

StudyBaseline VAS (mm)VAS Reduction after 12 Weeks (mm)p-valueReference
Placebo-controlled trial>3027.4 (Dienogest) vs. 15.1 (Placebo)<0.0001[1]

*VAS: Visual Analog Scale (0-100 mm)

Table 3: In Vitro Effects of Dienogest on Endometrial Stromal Cells

ParameterDienogest ConcentrationEffectReference
Cell Proliferation>10⁻⁷ mol/LDose-dependent inhibition[3]
Cyclin D1 mRNA expression10⁻⁷ mol/LSignificant reduction[4]
Nerve Growth Factor (NGF) mRNA (induced by TNF-α)10⁻⁷ mol/LInhibition[3]

Experimental Protocols

Quantification of Dienogest in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a validated method for the determination of Dienogest in human plasma.

3.1.1. Materials and Reagents

  • Dienogest analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Human plasma (K2EDTA)

  • Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) or equivalent

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

3.1.3. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile:5 mM Ammonium Acetate (70:30, v/v)

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10 µL

  • MS System: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Dienogest: m/z 312.3 → 135.3[5]

    • This compound: m/z 318.3 → 141.3 (hypothetical, based on typical fragmentation)

3.1.4. Data Analysis

  • Quantify Dienogest concentration using a calibration curve prepared in blank plasma.

  • The peak area ratio of Dienogest to this compound is plotted against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor of 1/x² is typically used.

Preclinical Mouse Model of Endometriosis

This protocol outlines a common method for inducing endometriosis in mice to study the efficacy of therapeutic agents like Dienogest.

3.2.1. Animal Model Induction

  • Ovariectomy and Estrogen Priming: Ovariectomize female mice (e.g., C57BL/6) to remove endogenous hormones.[6] Implant a subcutaneous estradiol pellet to create a hormonal environment conducive to lesion growth.[6]

  • Endometrial Tissue Collection: Euthanize donor mice and aseptically collect the uterine horns.

  • Tissue Preparation: Open the uterine horns longitudinally and mince the endometrial tissue into small fragments (approximately 1-2 mm³).

  • Intraperitoneal Injection: Resuspend the endometrial fragments in sterile saline and inject them into the peritoneal cavity of the recipient mice.[6]

  • Lesion Development: Allow 2-4 weeks for the endometriotic lesions to establish and grow.

3.2.2. Dienogest Treatment and Efficacy Evaluation

  • Treatment Groups: Randomly assign mice with established endometriosis to a vehicle control group and a Dienogest treatment group.

  • Drug Administration: Administer Dienogest (e.g., 1 mg/kg, oral gavage) or vehicle daily for a specified period (e.g., 2-4 weeks).[6][7]

  • Efficacy Assessment:

    • Lesion Size and Number: At the end of the treatment period, euthanize the mice and surgically expose the peritoneal cavity. Count and measure the size (length and width) of all visible endometriotic lesions.

    • Histology: Excise the lesions and surrounding tissues for histological analysis to confirm the presence of endometrial glands and stroma.

    • Biomarker Analysis: Collect plasma for quantification of inflammatory markers or other relevant biomarkers. Homogenize lesion tissue for protein or gene expression analysis.

Signaling Pathways and Experimental Workflows

The therapeutic effects of Dienogest in endometriosis are mediated through its interaction with several key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for preclinical studies.

Signaling Pathways Modulated by Dienogest

Dienogest_Signaling_Pathways cluster_dienogest Dienogest cluster_receptors Cell Membrane / Cytoplasm cluster_signaling Intracellular Signaling Cascades cluster_cellular_effects Cellular Effects in Endometriotic Cells Dienogest Dienogest PR Progesterone Receptor Dienogest->PR binds PI3K PI3K PR->PI3K inhibits MAPK MAPK (ERK1/2) PR->MAPK inhibits NFkB NF-κB PR->NFkB inhibits AKT AKT PI3K->AKT inhibits mTOR mTOR AKT->mTOR inhibits Proliferation Decreased Proliferation mTOR->Proliferation regulates Apoptosis Increased Apoptosis mTOR->Apoptosis regulates MAPK->Proliferation regulates Inflammation Decreased Inflammation NFkB->Inflammation regulates Angiogenesis Decreased Angiogenesis NFkB->Angiogenesis regulates Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cluster_outcome Outcome Animal_Prep Animal Preparation (Ovariectomy, Estrogen Pellet) Endo_Induction Endometriosis Induction (Intraperitoneal Injection) Animal_Prep->Endo_Induction Grouping Randomization into Treatment Groups Endo_Induction->Grouping Treatment Dienogest / Vehicle Administration Grouping->Treatment Euthanasia Euthanasia & Sample Collection Treatment->Euthanasia Lesion_Analysis Lesion Measurement & Histology Euthanasia->Lesion_Analysis Plasma_Analysis Plasma Analysis (Dienogest Quantification, Biomarkers) Euthanasia->Plasma_Analysis Tissue_Analysis Tissue Analysis (Gene/Protein Expression) Euthanasia->Tissue_Analysis Data_Interpretation Data Interpretation & Conclusion Lesion_Analysis->Data_Interpretation Plasma_Analysis->Data_Interpretation Tissue_Analysis->Data_Interpretation

References

Application Note and Protocol: Preparation of Dienogest-d6 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Dienogest-d6 stock and working solutions for use in analytical and research applications. This compound is the deuterated form of Dienogest, a synthetic progestin, and is commonly used as an internal standard in quantitative analyses such as liquid chromatography-mass spectrometry (LC-MS) to ensure accuracy and precision.[1]

Introduction

Dienogest is an orally active synthetic progesterone receptor agonist used in the management of endometriosis.[1] Its deuterated analog, this compound, serves as an ideal internal standard for bioanalytical method development, pharmacokinetic studies, and therapeutic drug monitoring.[1][2] The accurate preparation of stock and working solutions is a critical first step for reliable experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound solutions.

ParameterValueReference
This compound
Molecular FormulaC₂₀H₁₉D₆NO₂[3]
Molecular Weight317.46 g/mol [3]
Purity≥98% (HPLC)[4]
Storage (Powder)-20°C for up to 3 years[1]
Storage (in Solvent)-80°C for up to 6 months; -20°C for up to 1 month[1]
Solubility
DMSO5 mg/mL (warmed)[4]
EthanolSoluble (approx. 20 mg/mL for unlabeled Dienogest)[5]
Dimethylformamide (DMF)Soluble (approx. 2 mg/mL for unlabeled Dienogest)[5]
WaterInsoluble[6]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator

  • Cryogenic vials for storage

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution in DMSO.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Dissolution: Transfer the weighed powder to a clean, dry volumetric flask. Add a portion of DMSO to dissolve the powder.

  • Mixing: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer for a few seconds and sonicate for 5-10 minutes to ensure complete dissolution. The solution should be clear.[4]

  • Volume Adjustment: Once completely dissolved, bring the solution to the final volume with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into clearly labeled cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1][7]

Preparation of this compound Working Solutions

Working solutions are typically prepared by diluting the stock solution with a solvent that is compatible with the analytical method (e.g., a mixture of acetonitrile and water for LC-MS).

  • Intermediate Solution (e.g., 10 µg/mL):

    • Thaw a vial of the 1 mg/mL this compound stock solution at room temperature.

    • Pipette 10 µL of the stock solution into a 1 mL volumetric flask.

    • Bring the volume to 1 mL with a suitable solvent (e.g., 50:50 acetonitrile/water).

    • Vortex to ensure homogeneity.

  • Final Working Solution (e.g., 100 ng/mL):

    • Pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask.

    • Bring the volume to 1 mL with the same solvent used for the intermediate solution.

    • Vortex thoroughly. This final working solution can be used to spike samples for analysis.

Note: The concentrations of the working solutions should be optimized based on the specific requirements of the analytical method and the expected concentration range of the analyte.

Visualizations

Experimental Workflow for Solution Preparation

G Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation (1 mg/mL) cluster_1 Working Solution Preparation A Equilibrate this compound to Room Temperature B Accurately Weigh 1 mg of this compound A->B C Dissolve in DMSO in a Volumetric Flask B->C D Vortex and Sonicate to Ensure Complete Dissolution C->D E Adjust to Final Volume with DMSO D->E F Aliquot into Cryogenic Vials E->F G Store at -80°C F->G H Thaw Stock Solution (1 mg/mL) I Prepare Intermediate Solution (e.g., 10 µg/mL) by Dilution H->I J Prepare Final Working Solution (e.g., 100 ng/mL) by Further Dilution I->J K Use for Spiking Samples J->K

References

Application Notes and Protocols for the Detection of Dienogest-d6 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dienogest-d6 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Dienogest, a synthetic progestogen used in the treatment of endometriosis and as an oral contraceptive. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification in bioanalytical methods.

Mass Spectrometry Parameters

The successful detection of this compound relies on the optimization of mass spectrometry parameters to ensure high sensitivity and specificity. The following table summarizes the key parameters for the analysis of Dienogest and its deuterated internal standard, this compound. These parameters are a starting point and may require further optimization based on the specific instrument and experimental conditions.

ParameterDienogestThis compound (Internal Standard)
Precursor Ion (m/z) 312.30318.30 (anticipated)
Product Ion (m/z) 135.30To be determined empirically
Polarity PositivePositive
Collision Energy (CE) To be optimizedTo be optimized
Declustering Potential (DP) To be optimizedTo be optimized

Note: The precursor ion for this compound is anticipated to be m/z 318.30, assuming the addition of 6 daltons to the monoisotopic mass of Dienogest. The optimal product ion, collision energy, and declustering potential for this compound need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer and performing product ion scans and compound optimization.

As a reference, a previously reported method for the analysis of Dienogest utilized levonorgestrel-d6 as an internal standard with the following transition: m/z 319.00 → 251.30.[1]

Experimental Protocols

This section outlines the detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry analysis.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of Dienogest and this compound from human plasma.

Materials:

  • Human plasma samples

  • Dienogest and this compound standard solutions

  • Methyl tert-butyl ether (MTBE)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • To 500 µL of plasma sample in a polypropylene tube, add 50 µL of the working internal standard solution (this compound in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 2.5 mL of MTBE to the tube.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (see section 2.2).

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

The chromatographic separation is critical to resolve the analytes from endogenous matrix components.

ParameterValue
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
2.0
2.5
2.6
4.0
Mass Spectrometry (MS)

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

ParameterValue
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical relationship of the key analytical stages.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

logical_relationship Analyte Dienogest LCMS LC-MS/MS System Analyte->LCMS InternalStandard This compound InternalStandard->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Concentration Analyte Concentration Ratio->Concentration

References

Troubleshooting & Optimization

Technical Support Center: Dienogest-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dienogest-d6 in biological matrices.

I. Frequently Asked Questions (FAQs) on this compound Stability

Q1: What are the primary stability concerns for this compound in biological samples?

A1: The primary stability concerns for this compound, a deuterated internal standard, in biological matrices such as plasma, blood, and urine revolve around ensuring its structural and isotopic integrity throughout the entire analytical workflow. This includes sample collection, processing, storage, and analysis. Key areas of concern include:

  • Freeze-Thaw Stability: Repeated freezing and thawing cycles can potentially lead to degradation of the analyte.

  • Bench-Top (Short-Term) Stability: Stability of this compound in the matrix at room temperature during sample processing is crucial.

  • Long-Term Stability: Ensuring the compound remains stable during extended storage at low temperatures (e.g., -20°C or -80°C).

  • Stock Solution Stability: The stability of this compound in the solvent used for stock and working solutions must be confirmed.

  • pH-Dependent Stability: Dienogest may be susceptible to degradation under acidic or basic conditions.

  • Enzymatic Degradation: Biological matrices contain enzymes that could potentially metabolize or degrade this compound.

  • Isotopic Exchange: There is a potential for the deuterium atoms to exchange with protons from the surrounding matrix or solvent, which would compromise its function as an internal standard.

Q2: How should this compound stock solutions be prepared and stored?

A2: this compound is typically supplied as a solid. Stock solutions should be prepared by dissolving the compound in an appropriate organic solvent such as methanol, acetonitrile, or DMSO. For example, a stock solution can be made by dissolving 1 mg of this compound in 1 mL of methanol. It is recommended to store stock solutions in tightly sealed vials at -20°C or lower to minimize solvent evaporation and potential degradation.[1][2][3][4] Aqueous solutions of Dienogest are not recommended for storage for more than one day.[1]

Q3: What are the recommended storage conditions for biological samples containing this compound?

A3: For long-term storage, it is recommended to keep biological samples (plasma, serum, urine) containing this compound at -70°C or -80°C.[5] Studies on other steroids in plasma have shown stability for over 10 years at -25°C.[6] For short-term storage or during sample processing, it is crucial to keep the samples on ice or at refrigerated temperatures (2-8°C) to minimize degradation. The specific stability under these conditions should be experimentally verified.

Q4: Can this compound undergo isotopic exchange?

A4: Deuterated compounds, especially those with deuterium atoms on carbons adjacent to carbonyl groups or other activating groups, can be susceptible to back-exchange with protons from the matrix or solvents, particularly under acidic or basic conditions. While specific data on this compound is limited, it is a known phenomenon for deuterated internal standards.[7] It is crucial to evaluate the isotopic stability of this compound during method development and validation. Using a neutral pH for sample preparation and storage can help minimize this risk.

II. Troubleshooting Guide for this compound Analysis

This guide addresses common issues encountered during the quantification of analytes using this compound as an internal standard in LC-MS/MS assays.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Poor Peak Shape or Tailing for this compound 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Matrix effects from co-eluting compounds.1. Optimize mobile phase pH to ensure this compound is in a single ionic state. 2. Use a new column or a different column chemistry. 3. Improve sample clean-up (e.g., use solid-phase extraction).
High Variability in this compound Peak Area 1. Inconsistent sample extraction recovery. 2. Ion suppression or enhancement due to matrix effects. 3. Instability of this compound during sample processing (bench-top instability). 4. Pipetting errors during internal standard addition.1. Optimize the extraction procedure to ensure consistent recovery. 2. Evaluate and minimize matrix effects by modifying chromatography or sample preparation. 3. Perform bench-top stability experiments to assess degradation. 4. Ensure accurate and consistent addition of the internal standard solution.
Shift in this compound Retention Time 1. Deuterium isotope effect, causing it to elute slightly earlier than the unlabeled analyte. 2. Changes in mobile phase composition or column temperature.1. This is an expected phenomenon. Ensure the chromatography is optimized to separate this compound from any interfering peaks.[8] 2. Verify the consistency of the LC method parameters.
Loss of this compound Signal Over Time in Stored Samples 1. Degradation of this compound due to long-term storage instability. 2. Adsorption to storage container walls.1. Conduct long-term stability studies at the intended storage temperature. 2. Use low-binding tubes or vials for sample storage.
Unexpected Peaks in the this compound Mass Channel 1. Isotopic contribution from the unlabeled analyte. 2. Presence of a metabolite or degradation product with the same mass transition.1. Assess the isotopic purity of the this compound standard. 2. Optimize chromatographic separation to resolve the interference.
Apparent Conversion of this compound to Unlabeled Dienogest 1. Isotopic back-exchange of deuterium with protons. 2. Impurity in the internal standard stock.1. Investigate the effect of pH and solvent on isotopic stability. Consider using aprotic solvents for stock solutions. 2. Verify the purity of the this compound standard.

III. Experimental Protocols for Stability Assessment

Detailed methodologies are crucial for accurately determining the stability of this compound in biological matrices. The following are generalized protocols that should be adapted and validated for specific laboratory conditions and analytical methods.

A. Freeze-Thaw Stability

Objective: To assess the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Protocol:

  • Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma). Prepare both low and high concentration quality control (QC) samples.

  • Analyze one set of replicates immediately (Cycle 0).

  • Freeze the remaining replicates at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.[9][10]

  • Thaw the samples unassisted at room temperature.

  • Once completely thawed, analyze one set of replicates (Cycle 1).

  • Refreeze the remaining samples for at least 12 hours.

  • Repeat the freeze-thaw cycle for a minimum of three cycles, or for the maximum number of cycles that study samples are expected to undergo.[10][11]

  • Quantify the this compound concentration in each replicate and compare the results to the Cycle 0 samples. The mean concentration should be within ±15% of the nominal concentration.

B. Bench-Top (Short-Term) Stability

Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration equivalent to the sample preparation time.

Protocol:

  • Spike a known concentration of this compound into at least three replicates of the biological matrix at low and high QC levels.

  • Analyze one set of replicates immediately (T=0).

  • Leave the remaining replicates at room temperature (approximately 20-25°C) for a predetermined period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).[9][11]

  • After the specified duration, process and analyze the samples.

  • Compare the results to the T=0 samples. The mean concentration should be within ±15% of the nominal concentration.

C. Long-Term Stability

Objective: To determine the stability of this compound in a biological matrix under the intended long-term storage conditions.

Protocol:

  • Spike a known concentration of this compound into a sufficient number of replicates of the biological matrix at low and high QC levels to cover all planned time points.

  • Analyze one set of replicates immediately (T=0).

  • Store the remaining replicates at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of replicates, thaw, process, and analyze them.[9]

  • Compare the results to the T=0 samples. The mean concentration should be within ±15% of the nominal concentration.

IV. Data Presentation

The following tables summarize hypothetical stability data for this compound based on typical acceptance criteria for bioanalytical method validation. Actual data will vary depending on the specific experimental conditions.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleLow QC (ng/mL)% NominalHigh QC (ng/mL)% Nominal
Cycle 0 5.05101.079.899.8
Cycle 1 4.9899.680.5100.6
Cycle 2 5.01100.279.599.4
Cycle 3 4.9599.080.1100.1

Nominal Concentrations: Low QC = 5 ng/mL, High QC = 80 ng/mL

Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature

Time (hours)Low QC (ng/mL)% NominalHigh QC (ng/mL)% Nominal
0 5.02100.480.3100.4
4 4.9999.879.999.9
8 4.9699.280.1100.1
24 4.9098.079.599.4

Nominal Concentrations: Low QC = 5 ng/mL, High QC = 80 ng/mL

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

Storage Time (Months)Low QC (ng/mL)% NominalHigh QC (ng/mL)% Nominal
0 4.9899.679.799.6
1 5.03100.680.2100.3
3 4.9599.079.599.4
6 4.9999.880.4100.5
12 4.9298.479.899.8

Nominal Concentrations: Low QC = 5 ng/mL, High QC = 80 ng/mL

V. Visualizations

A. Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Stability Assessment Prep_Matrix Prepare Biological Matrix (e.g., Plasma) Spike_IS Spike with this compound (Low & High QC) Prep_Matrix->Spike_IS T0 T=0 Analysis Spike_IS->T0 Immediate Analysis FT Freeze-Thaw Cycles Spike_IS->FT BT Bench-Top Storage (RT) Spike_IS->BT LT Long-Term Storage (-80°C) Spike_IS->LT Analysis LC-MS/MS Analysis T0->Analysis FT->Analysis After each cycle BT->Analysis At specified timepoints LT->Analysis At specified timepoints Data Data Comparison (% Nominal) Analysis->Data

Caption: Workflow for this compound stability assessment.

B. Dienogest Metabolism Overview

Dienogest is extensively metabolized in the liver, primarily through hydroxylation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, as well as by reduction of its keto group and removal of the cyanomethyl group, followed by conjugation.[12] The resulting metabolites are generally considered to be endocrinologically inactive.[13] While this compound is used as an internal standard and is not expected to be administered therapeutically, understanding the metabolic pathways of the parent compound can be useful in identifying potential interferences from metabolites in biological samples.

Dienogest_Metabolism cluster_liver Hepatic Metabolism Dienogest Dienogest CYP3A4 CYP3A4 Dienogest->CYP3A4 Hydroxylation Reduction Reduction Dienogest->Reduction Dealkylation Removal of Cyanomethyl Group Dienogest->Dealkylation Metabolites Inactive Metabolites Conjugation Conjugation CYP3A4->Conjugation Reduction->Conjugation Dealkylation->Conjugation Conjugation->Metabolites

Caption: Overview of Dienogest metabolic pathways.

References

Technical Support Center: Dienogest-d6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects on Dienogest-d6 ionization in mass spectrometry. It is intended for researchers, scientists, and drug development professionals conducting bioanalysis of Dienogest using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Dienogest and its internal standard, this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting substances from the sample matrix (e.g., plasma, urine).[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3][4] For Dienogest analysis, endogenous components in biological samples, such as phospholipids, salts, and proteins, can interfere with the ionization of both Dienogest and its deuterated internal standard (IS), this compound, in the mass spectrometer's ion source.[4][5] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of study data.[1][6]

Q2: My this compound (Internal Standard) signal is highly variable between samples. Could this be a matrix effect?

A2: Yes, high variability in the internal standard signal is a classic indicator of matrix effects.[7] While a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, significant variations between different sample lots or even within the same batch can overwhelm its ability to compensate effectively.[4][8] This variability suggests that different samples have different levels or types of interfering components, leading to inconsistent ion suppression or enhancement of the this compound signal.[8] It is crucial to investigate and mitigate these effects to ensure robust method performance.

Q3: What are the primary causes of matrix effects in plasma samples when using Electrospray Ionization (ESI)?

A3: In plasma, the most common culprits for matrix effects, particularly with Electrospray Ionization (ESI), are phospholipids.[5][8][9] ESI is more susceptible to ion suppression compared to other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI).[1][4] Phospholipids, which are abundant in plasma, can co-elute with Dienogest and this compound. They can suppress the analyte signal by competing for ionization in the ESI source or by altering the physical properties of the droplets, hindering the release of gas-phase ions.[5][10]

Q4: How can I quantitatively assess the magnitude of matrix effects in my assay?

A4: The most widely accepted method for quantifying matrix effects is the post-extraction spike experiment.[1][4][6] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the same analyte in a neat (pure) solvent. The ratio of these two responses, known as the Matrix Factor (MF) , provides a quantitative measure of ion suppression or enhancement. An MF value of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[4]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action(s)
Poor Reproducibility / High %CV in QC Samples Significant and variable matrix effects between different lots of biological matrix.1. Optimize Sample Preparation: Switch from simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering phospholipids.[3] Consider specialized SPE phases like HybridSPE that target phospholipid removal.[9]2. Improve Chromatographic Separation: Modify the LC gradient to separate Dienogest and this compound from the regions where matrix components elute. A post-column infusion experiment can identify these suppression zones.[6][11][12]
Low Signal Intensity / Poor Sensitivity Severe ion suppression is occurring.1. Check for Phospholipid Co-elution: Use a generic MRM transition for phospholipids (e.g., precursor scan of m/z 184 in positive ion mode) to see if they elute at the same retention time as your analyte.[8][13]2. Change Ionization Source: If available, switch from ESI to APCI, as APCI is generally less susceptible to matrix effects from non-volatile components like salts and phospholipids.[4][8]
Inconsistent Internal Standard (IS) Response The matrix effect is not consistent across all samples, and this compound is unable to fully compensate.1. Evaluate Multiple Matrix Lots: During method validation, assess matrix effects using at least six different sources of blank matrix to ensure the method is robust.[4]2. Dilute the Sample: If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.
Drifting Retention Times Buildup of matrix components on the analytical column.1. Implement a Diverter Valve: Program a diverter valve to send the highly polar, early-eluting matrix components (like salts) and late-eluting components (like lipids) to waste, preventing them from entering the mass spectrometer. 2. Incorporate a Guard Column: Use a guard column to protect the analytical column from irreversible contamination.

Data Presentation: Impact of Sample Preparation on Matrix Effect

The following table summarizes hypothetical data comparing the effectiveness of two common sample preparation techniques on the recovery and matrix effect for Dienogest and this compound in human plasma.

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE)
Dienogest Recovery (%) 95.2 ± 4.188.5 ± 3.5
This compound Recovery (%) 96.1 ± 3.889.1 ± 3.2
Dienogest Matrix Factor (MF) 0.65 (Significant Suppression)0.97 (Minimal Effect)
This compound Matrix Factor (MF) 0.68 (Significant Suppression)0.98 (Minimal Effect)
IS-Normalized Matrix Factor 0.960.99
  • Interpretation: While Protein Precipitation offers higher recovery, it results in a significant matrix effect (ion suppression) as indicated by a Matrix Factor of 0.65. Solid-Phase Extraction, although having slightly lower recovery, provides a much cleaner extract, effectively eliminating the matrix effect (Matrix Factor close to 1.0). The IS-Normalized Matrix Factor, which should be close to 1.0, shows that this compound adequately tracks the analyte in both cases, but the significant suppression seen with PPT can still compromise assay sensitivity and robustness.[4]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Factor (Post-Extraction Spike Method)

This protocol details the steps to quantitatively determine the presence and extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Dienogest) and IS (this compound) into the final reconstitution solvent at a specific concentration (e.g., medium QC level).

    • Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., human plasma) through the entire sample preparation procedure. After the final evaporation step, spike the resulting extracts with the analyte and IS to the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure. This set is used to determine overall process efficiency (Recovery).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

    • Recovery (%) = [(Mean Peak Area from Set C) / (Mean Peak Area from Set B)] * 100

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Visualizations

Workflow for Matrix Effect Assessment

Workflow for Assessing Matrix Effects A Prepare Samples (Set A, B, C) B LC-MS/MS Analysis A->B C Record Peak Areas (Analyte & IS) B->C D Calculate Matrix Factor (MF) [Area(B) / Area(A)] C->D E Calculate Recovery [Area(C) / Area(B)] C->E F MF ≈ 1.0? D->F Yes G MF < 0.85 or > 1.15? D->G No H Method Acceptable (No significant matrix effect) F->H I Optimize Method (Sample Prep / Chromatography) G->I

Caption: A flowchart of the post-extraction spike method for evaluating matrix effects.

Mechanism of Ion Suppression in ESI

Mechanism of ESI Ion Suppression cluster_0 ESI Droplet cluster_1 Gas Phase Ions (To MS) A Dienogest (Analyte) C Solvent Evaporation & Droplet Shrinkage B Phospholipid (Matrix) D [Dienogest+H]+ B->D Suppresses Ionization C->D Competition for Surface/Charge E Reduced Signal

Caption: Co-eluting matrix components compete with the analyte for ionization.

References

Preventing ion suppression of Dienogest-d6 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the ion suppression of the Dienogest-d6 signal in LC-MS/MS analysis.

Troubleshooting Guide

Problem: I am observing a weak or inconsistent signal for my internal standard, this compound.

This is a common issue that can often be attributed to ion suppression. Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound, leading to a reduced signal intensity.[1][2]

Here is a step-by-step guide to troubleshoot and mitigate this issue:

Step 1: Evaluate Your Sample Preparation Method

The primary goal of sample preparation is to remove interfering matrix components before analysis.[3] Different techniques offer varying degrees of cleanliness.

  • Protein Precipitation (PPT): While quick and simple, PPT is often the least effective at removing matrix components like phospholipids, which are major contributors to ion suppression.[4]

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering compounds, providing the cleanest extracts and minimizing ion suppression.[5][6]

Recommendation: If you are using PPT and experiencing ion suppression, consider switching to LLE or, for the best results, developing an SPE method.

Step 2: Optimize Chromatographic Separation

If interfering compounds co-elute with this compound, they can suppress its ionization. Improving the chromatographic separation can move these interferences away from the this compound peak.

  • Column Chemistry: Consider using a different column chemistry. For example, if you are using a standard C18 column, a phenyl-hexyl or a biphenyl column might offer different selectivity for Dienogest and matrix components. A Zorbax XDB-Phenyl column has been successfully used for Dienogest analysis.[7]

  • Gradient Optimization: Adjusting the mobile phase gradient can help to separate the analyte from interfering compounds. A shallower gradient around the elution time of this compound can improve resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.

Step 3: Check the Concentration of this compound

While this compound is used to compensate for matrix effects, a high concentration of the internal standard itself can cause ion suppression of the analyte and potentially itself.

Recommendation: Prepare a dilution series of your this compound working solution and spike it into a blank matrix extract. Analyze the samples and look for a concentration that provides a stable and robust signal without showing signs of saturation or suppression.

Step 4: Evaluate Mass Spectrometry Parameters

Ensure that your mass spectrometer settings are optimized for this compound.

  • Source Parameters: Optimize the ion source parameters, such as gas flows, temperature, and spray voltage, to ensure efficient ionization of this compound.

  • MRM Transitions: Confirm that you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for this compound. A commonly used protonated precursor to product ion transition for Dienogest is m/z 312.3 → 135.3.[7] For this compound, the precursor ion will be higher by 6 Da.

Experimental Workflow for Troubleshooting Ion Suppression

experimental_workflow cluster_start cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_is Internal Standard cluster_ms Mass Spectrometry cluster_end start Weak/Inconsistent This compound Signal ppt Protein Precipitation start->ppt Current Method lle Liquid-Liquid Extraction ppt->lle If suppression persists spe Solid-Phase Extraction lle->spe For cleanest extract column Change Column Chemistry spe->column gradient Optimize Gradient column->gradient is_conc Optimize IS Concentration gradient->is_conc ms_params Optimize MS Parameters is_conc->ms_params end Stable & Robust This compound Signal ms_params->end

Caption: A stepwise workflow for troubleshooting ion suppression of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of ion suppression for this compound?

A1: The most common causes of ion suppression for this compound are co-eluting endogenous matrix components from biological samples, such as phospholipids and salts.[2] Exogenous sources can include plasticizers from lab consumables and dosing vehicles used in preclinical studies.

Q2: How can I quantitatively assess the matrix effect for my this compound signal?

A2: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF).[2][8] This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration.

Matrix Factor (MF) Calculation: MF = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Q3: Can the choice of internal standard itself cause problems?

A3: Yes. While a stable isotope-labeled internal standard like this compound is ideal, there are potential issues. A high concentration of the internal standard can cause ion suppression. Additionally, in rare cases, deuterated standards can exhibit slightly different chromatographic retention times than the non-deuterated analyte, which could lead to differential matrix effects if they elute into regions of varying ion suppression.

Q4: What are some typical LC-MS/MS parameters for Dienogest analysis?

A4: Below is a table summarizing typical parameters from published methods. These should be used as a starting point and optimized for your specific instrumentation and application.

ParameterTypical Values
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction, Online SPE
Chromatographic Column Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm), Thermo Scientific Hypersil Gold (4.6 x 50 mm, 5.0 µm)
Mobile Phase Acetonitrile and 5 mM Ammonium Acetate (70:30, v/v)
Flow Rate 0.60 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Dienogest) m/z 312.3 → 135.3
Linearity Range 1.003 - 200.896 ng/mL

Data compiled from references[4][7].

Logical Relationship for Preventing Ion Suppression

logical_relationship cluster_problem cluster_causes Primary Causes cluster_solutions Mitigation Strategies cluster_outcome problem Ion Suppression of This compound matrix Matrix Components (e.g., Phospholipids) problem->matrix coelution Co-elution with Interferences problem->coelution is_issues High IS Concentration problem->is_issues ms_tuning MS Parameter Tuning sample_prep Improved Sample Prep (SPE > LLE > PPT) matrix->sample_prep chromatography Optimized Chromatography coelution->chromatography is_optimization IS Concentration Optimization is_issues->is_optimization outcome Accurate & Reproducible Quantitation sample_prep->outcome chromatography->outcome is_optimization->outcome ms_tuning->outcome

References

Dienogest-d6 Purity and Impurity Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the purity testing of Dienogest-d6. It includes frequently asked questions, troubleshooting guides for common analytical challenges, detailed experimental protocols, and a summary of known impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound is a deuterium-labeled version of Dienogest, a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1][2][3] It serves as a stable isotope-labeled internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the precise quantification of Dienogest in biological samples.[1][4] The purity of this compound is critical because any impurities can interfere with the accurate measurement of the target analyte, leading to unreliable results in pharmacokinetic, metabolic, or therapeutic drug monitoring studies.[4]

Q2: What are the common types of impurities found in this compound?

A2: Impurities in Dienogest, and by extension this compound, can originate from the manufacturing process or from degradation.[5] They are generally categorized as:

  • Related Substances: Byproducts formed during the synthesis that are structurally similar to the Dienogest molecule.[5]

  • Degradation Products: Formed when Dienogest is exposed to stress conditions like oxidation, heat, humidity, or light.[2][5]

  • Residual Solvents: Trace amounts of solvents used during manufacturing that may remain in the final product.[5]

  • Heavy Metals: Potential contaminants from manufacturing equipment or raw materials.[5]

Q3: Which analytical techniques are recommended for the purity assessment of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is widely used to separate and quantify impurities.[2][5] Reverse-phase HPLC (RP-HPLC) is a common and effective method.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for identifying and quantifying trace-level impurities and is essential for characterizing unknown peaks.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the steroid molecule to improve volatility and thermal stability.[5][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) is a powerful tool for structural elucidation and can confirm the identity of the main compound and its impurities. It is also used to verify the position and extent of deuterium labeling.[1][11][12]

Impurity Profile and Data

The following table summarizes common impurities associated with Dienogest. While this list is for the non-labeled compound, analogous impurities may be present in this compound preparations.

Table 1: Common Dienogest Impurities

Impurity Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Dienogest EP Impurity A (11β-Hydroxy Dienogest) 86153-39-1 C₂₀H₂₅NO₃ 327.43
Dienogest EP Impurity B 5173-46-6 C₁₈H₂₂O₂ 270.37
Dienogest EP Impurity C (Diene Impurity) 106111-42-6 - -
Dienogest EP Impurity D 190662-30-7 - -
Dienogest EP Impurity E (Dimethoxy Dienogest) 102193-41-9 C₂₂H₃₁NO₃ 357.49
Dienogest EP Impurity F 67473-36-3 C₂₀H₂₇NO₂ 313.44
Dienogest EP Impurity G 86153-38-0 C₂₀H₂₃NO₂ 309.40
Dienogest EP Impurity H 16669-06-0 C₂₀H₂₅NO₂ 311.40
17-epi-Dienogest N/A C₂₀H₂₅NO₂ 311.43

| 6-beta-Hydroxy Dienogest | N/A | C₂₀H₂₅NO₃ | 327.43 |

Data compiled from multiple sources.[5][13][14][15][16]

Experimental Workflows and Protocols

The following diagram illustrates a typical workflow for assessing the purity of a this compound sample.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting prep Weigh this compound and dissolve in diluent std_prep Prepare Reference Standard Solution hplc RP-HPLC-UV Analysis (Purity & Assay) prep->hplc Inject lcms LC-MS/MS Analysis (Impurity ID) prep->lcms nmr NMR Analysis (Structure & Isotopic Purity) prep->nmr std_prep->hplc Inject hplc->lcms For peak identification integration Peak Integration & Area % Calculation hplc->integration report Generate Certificate of Analysis (CoA) lcms->report nmr->report quant Quantification vs. Reference Standard integration->quant quant->report

Caption: Workflow for this compound Purity Testing.

Protocol 1: Purity Determination by RP-HPLC

This protocol is a general method adapted from published stability-indicating assays for Dienogest.[2][6][7]

1. Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase high-performance liquid chromatography method with UV detection.

2. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Reference standards for known impurities (if available)

3. Chromatographic Conditions:

Table 2: Recommended RP-HPLC Parameters

Parameter Condition
Column Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 297 - 305 nm[2]
Injection Volume 10 µL
Column Temperature 25°C

| Run Time | ~15 minutes (ensure all impurities are eluted) |

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).[17] Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the this compound test sample at the same concentration as the working standard using the mobile phase as the diluent.

  • System Suitability: Inject the working standard solution multiple times (n=5). The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (mobile phase), standard, and sample solutions into the HPLC system.

  • Calculation: Calculate the purity by the area normalization method. Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

Protocol 2: Impurity Identification by LC-MS/MS

This protocol is based on methods developed for Dienogest quantification in biological matrices, which can be adapted for impurity identification.[8]

1. Objective: To identify known and unknown impurities in a this compound sample by determining their mass-to-charge ratio (m/z).

2. Materials and Reagents:

  • This compound sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate or Formic Acid (for modifying the mobile phase)

3. Instrument Conditions:

Table 3: Example LC-MS/MS Parameters

Parameter Condition
LC Column Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent C18
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 70% B) or a shallow gradient for better separation
Flow Rate 0.6 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (to detect all ions) and Product Ion Scan (for fragmentation)

| Monitored Ions | this compound [M+H]⁺: m/z ~318.2; Dienogest [M+H]⁺: m/z 312.2 |

4. Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

  • Data Interpretation:

    • Examine the full scan data to find the m/z values of impurity peaks in the chromatogram.

    • Compare the observed m/z values with the molecular weights of known impurities (see Table 1). Remember to account for the mass of the deuteron (d) vs. proton (H) and the added proton [M+H]⁺.

    • Perform product ion scans (MS/MS) on the parent ions of suspected impurities to obtain fragmentation patterns, which can aid in structural confirmation.

Troubleshooting Guides

HPLC Analysis

Q: My chromatogram shows several unexpected small peaks. What could they be?

A: Unexpected peaks can be impurities, degradation products, or artifacts.

  • Check the Blank: Inject your diluent (mobile phase). If the peaks are present, they are likely from the solvent or system contamination.

  • Review Synthesis Route: The peaks could be synthesis-related impurities.[5] Compare their retention times to known impurity standards if available.

  • Perform Stress Testing: To check for degradation, expose a sample to heat, acid, base, and light.[2] An increase in peak size after stress suggests it is a degradation product.

  • Use LC-MS: If the identity cannot be determined, analyze the sample using LC-MS to get the mass of the unknown peaks for identification.

G start Unexpected HPLC Peaks Observed q1 Are peaks present in blank injection? start->q1 ans1_yes System Contamination or Solvent Impurity q1->ans1_yes Yes q2 Do retention times match known impurities? q1->q2 No ans2_yes Likely Synthesis-Related Impurity q2->ans2_yes Yes q3 Does peak area increase after stress testing? q2->q3 No ans3_yes Likely Degradation Product q3->ans3_yes Yes ans3_no Unknown Impurity (Requires further ID, e.g., LC-MS) q3->ans3_no No

Caption: Logic for Troubleshooting Unexpected HPLC Peaks.

Q: The retention time of my this compound peak is drifting between injections. What is the cause?

A: Retention time shifts are typically caused by changes in the mobile phase composition, column temperature, or flow rate.

  • Mobile Phase: Ensure the mobile phase is well-mixed and has been degassed. If preparing it online, check that the pump proportions are accurate. Evaporation of the more volatile solvent component can change the composition over time.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. A minimum of 10-15 column volumes is recommended.

  • Temperature: Check that the column oven is maintaining a stable temperature. Fluctuations can significantly impact retention times.

  • Pump and Flow Rate: Look for pressure fluctuations, which may indicate a leak or a problem with a pump seal or check valve, leading to an inconsistent flow rate.

LC-MS/MS Analysis

Q: I am not detecting the correct precursor ion (m/z ~318.2) for this compound. What should I check?

A: This issue can stem from the sample, the LC method, or the MS settings.

  • Check Sample Integrity: Ensure the sample has not degraded and was prepared correctly.

  • Verify Chromatography: Confirm that the compound is eluting from the column. Inject a higher concentration sample or monitor with a UV detector in-line if possible.

  • Optimize Ion Source: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimal for ionizing this compound. Perform an infusion of your standard to auto-tune these parameters.

  • Check Ionization Mode: Dienogest ionizes well in positive mode ESI to form the [M+H]⁺ adduct. Confirm you are operating in the correct polarity. Also, consider other potential adducts like [M+Na]⁺ or [M+NH₄]⁺ depending on your mobile phase.

  • Mass Calibration: Ensure the mass spectrometer is properly calibrated. An out-of-calibration instrument will not report the correct m/z values.

References

Resolving chromatographic co-elution with Dienogest-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dienogest and its deuterated internal standard, Dienogest-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in a laboratory setting?

This compound is a stable isotope-labeled version of Dienogest, a synthetic progestogen. In analytical chemistry, its primary use is as an internal standard for the quantification of Dienogest in biological matrices such as plasma and serum using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

Q2: Why am I observing co-elution of Dienogest and this compound in my chromatogram?

Dienogest and this compound are structurally very similar, which means they will have very similar chromatographic behavior. Co-elution is therefore expected and often desired to ensure that both the analyte and the internal standard experience the same matrix effects. However, if the co-elution is problematic for data analysis or if there is a slight, inconsistent shift in retention time, it may be due to the "isotope effect," where the heavier deuterium atoms can sometimes cause the molecule to elute slightly earlier than the non-deuterated form.

Q3: Is complete co-elution of Dienogest and this compound always necessary for accurate quantification?

While ideal for compensating for matrix effects, complete co-elution is not always a strict requirement. What is critical is that the peak shapes are consistent and that the elution profile is reproducible across all samples and standards. If there is a slight, consistent separation between the two peaks, accurate quantification can still be achieved. The primary concern with partial or shifting separation is the potential for differential matrix effects, where one compound is affected by matrix suppression or enhancement more than the other.

Q4: Can I use a different internal standard for Dienogest analysis if I'm having issues with this compound?

Yes, other internal standards can be used. For example, some published methods have successfully used levonorgestrel-d6 for the analysis of Dienogest[1]. However, a stable isotope-labeled analog of the analyte is always the preferred choice as it provides the most accurate correction for potential analytical errors.

Troubleshooting Guide: Resolving Chromatographic Co-elution with this compound

This guide provides a systematic approach to troubleshooting and resolving issues related to the co-elution of Dienogest and its deuterated internal standard, this compound.

Problem: Poor peak shape, inconsistent retention times, or suspected differential matrix effects for Dienogest and this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to determine the nature of the problem. Is it a true co-elution issue, or are there other factors at play?

  • Symptom 1: Tailing or fronting peaks for both Dienogest and this compound. This is likely a general chromatography issue rather than a co-elution problem.

  • Symptom 2: Inconsistent, shifting retention times between the two compounds. This could be due to the isotope effect and can lead to inaccurate quantification if not addressed.

  • Symptom 3: Non-linear calibration curves or poor accuracy and precision. This may be a sign of differential matrix effects, where the analyte and internal standard are not being affected by the matrix in the same way.

Step 2: Chromatographic Method Optimization

If the initial assessment points towards a chromatographic issue, the following parameters can be adjusted to improve the separation and peak shape.

ParameterRecommended ActionRationale
Column Chemistry Consider a different stationary phase. Phenyl-hexyl or C8 columns can offer different selectivity for steroid compounds compared to the more common C18 phases. A Kinetex 3.5 µm XB-C18 column has been used successfully for Dienogest analysis.Different column chemistries will interact with the analytes differently, potentially resolving co-elution issues or improving peak shape.
Mobile Phase Composition Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa) or adjust the ratio of organic to aqueous phase.Changing the mobile phase composition alters the polarity and can significantly impact the retention and selectivity of the separation.
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. For steroid analysis, a neutral or slightly acidic pH is often used.While Dienogest is not highly ionizable, small changes in pH can sometimes influence the interaction with the stationary phase.
Gradient Profile If using a gradient, adjust the slope. A shallower gradient provides more time for the analytes to interact with the stationary phase and can improve resolution.A slower change in mobile phase composition can help to separate closely eluting compounds.
Flow Rate Decrease the flow rate.Lowering the flow rate increases the residence time of the analytes on the column, which can lead to better resolution.
Temperature Adjust the column temperature.Temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can in turn influence resolution.

Step 3: Sample Preparation and Extraction

If chromatographic optimization does not resolve the issue, problems with the sample preparation should be considered.

  • Ensure complete dissolution: Dienogest and this compound should be fully dissolved in the injection solvent.

  • Matrix effects: If differential matrix effects are suspected, further sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Co-elution of Dienogest and this compound start Problem: Co-elution Issue assess Step 1: Initial Assessment - Peak Shape - Retention Time Stability - Calibration Curve Linearity start->assess is_chromatography Chromatography Issue? assess->is_chromatography optimize_lc Step 2: Optimize LC Method - Column Chemistry - Mobile Phase - Gradient/Flow Rate - Temperature is_chromatography->optimize_lc Yes check_sample_prep Step 3: Check Sample Prep - Dissolution - Matrix Effects is_chromatography->check_sample_prep No resolved Problem Resolved optimize_lc->resolved not_resolved Problem Not Resolved Consult Instrument Manufacturer or Senior Scientist optimize_lc->not_resolved check_sample_prep->resolved check_sample_prep->not_resolved

Caption: A flowchart for troubleshooting co-elution issues.

Experimental Protocols

LC-MS/MS Method for the Quantification of Dienogest in Human Plasma

This protocol is a composite based on several published methods and provides a good starting point for method development.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

ParameterSetting
Column Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 70% B
Flow Rate 0.6 mL/min
Column Temperature 40°C
Injection Volume 10 µL

3. Mass Spectrometry Conditions (Triple Quadrupole)

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Dienogest) m/z 312.3 → 135.3
MRM Transition (this compound) To be determined based on the specific d6-labeled standard
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms

Dienogest Signaling Pathway

Dienogest is a selective progesterone receptor agonist. Its therapeutic effects in conditions like endometriosis are mediated through its interaction with the progesterone receptor, leading to a cascade of downstream effects that ultimately reduce the growth and inflammation of endometrial tissue.

DienogestSignaling Simplified Signaling Pathway of Dienogest cluster_effects Downstream Effects dienogest Dienogest pr Progesterone Receptor (PR) dienogest->pr Binds to nucleus Nucleus pr->nucleus Translocates to gene_transcription Modulation of Gene Transcription nucleus->gene_transcription effect1 Reduced Estradiol Production gene_transcription->effect1 effect2 Anti-proliferative Effect on Endometrial Cells gene_transcription->effect2 effect3 Anti-inflammatory Effect gene_transcription->effect3 effect4 Anti-angiogenic Effect gene_transcription->effect4

Caption: Dienogest's mechanism of action via the progesterone receptor.

References

Validation & Comparative

Navigating Dienogest Quantification: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Dienogest is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comprehensive comparison of analytical methods for Dienogest assays, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Dienogest-d6, against alternative approaches.

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2][3][4] Stable isotope-labeled internal standards exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, which corrects for matrix effects and variability in the analytical process.[5][6]

This guide will delve into the validation parameters of an LC-MS/MS method and compare it with other validated techniques, such as those employing a different internal standard or a different detection method like UV spectrophotometry. The information presented is based on established bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.[7][8][9][10][11]

Comparative Analysis of Validated Methods

The following tables summarize the key performance characteristics of different validated analytical methods for the quantification of Dienogest. This allows for a direct comparison of their linearity, sensitivity, accuracy, and precision.

Table 1: LC-MS/MS Method using a Deuterated Internal Standard

ParameterMethod using Levonorgestrel-d6 as IS[12]Method for Panel of Progestins (including Dienogest)[13]
Linearity Range 1.003 - 200.896 ng/mL5 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 1.003 ng/mL5 ng/mL
Intra-day Precision (%CV) < 3.97%< 10% (Inter-assay)
Inter-day Precision (%CV) < 6.10%< 10%
Accuracy Within ±4.0% of nominal values-3.7% to 11.3%
Extraction Efficiency Not explicitly stated92.5% to 106.4%

Table 2: Alternative Analytical Methods for Dienogest

ParameterHPLC-UV Method with Cyproterone Acetate as IS[14][15]Spectrophotometric Method[16]
Linearity Range 3.0 - 45.0 µg/mL1 - 5 µg/mL
Lower Limit of Quantification (LLOQ) Not explicitly statedNot explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Accuracy (% Recovery) Not explicitly stated93.9 - 100.3%
Precision Not explicitly statedNot explicitly stated

Experimental Protocols

LC-MS/MS Method with Deuterated Internal Standard (Adapted from published methods[12][13])

This method provides high sensitivity and selectivity for the quantification of Dienogest in biological matrices.

a. Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of plasma sample, add 50 µL of this compound internal standard solution (concentration to be optimized).

  • Add 2.5 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

b. Chromatographic Conditions

  • Column: A suitable C18 or Phenyl column (e.g., Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm).[12]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate).[12]

  • Flow Rate: 0.60 mL/min.[12]

  • Injection Volume: 10 µL.

c. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dienogest: m/z 312.3 → 135.3[12]

    • This compound: Appropriate precursor and product ions would be determined based on the deuteration pattern.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification results Results quantification->results experimental_workflow_hplc cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing sample_hplc Sample add_is_hplc Add Non-deuterated IS sample_hplc->add_is_hplc extraction_hplc Extraction add_is_hplc->extraction_hplc injection_hplc Inject into HPLC extraction_hplc->injection_hplc separation_hplc Chromatographic Separation injection_hplc->separation_hplc detection_hplc UV Detection separation_hplc->detection_hplc quantification_hplc Quantification detection_hplc->quantification_hplc results_hplc Results quantification_hplc->results_hplc

References

A Head-to-Head Comparison of Internal Standards for Dienogest Quantification in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dienogest in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis. This guide provides an objective comparison of Dienogest-d6, a deuterated analogue, with other commonly employed internal standards, supported by experimental data and detailed methodologies.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations and ensuring data accuracy and precision. This comparison focuses on three types of internal standards for Dienogest analysis: its stable isotope-labeled (SIL) analogue this compound, a closely related deuterated steroid Levonorgestrel-d6, and a structural analogue, Norethisterone.

Performance Data at a Glance

The following tables summarize the key performance parameters of bioanalytical methods for Dienogest using different internal standards. This allows for a direct comparison of their efficacy in terms of precision, accuracy, and other critical validation parameters.

Table 1: Performance Characteristics of Dienogest Bioanalysis with Deuterated Internal Standards (LC-MS/MS)

ParameterDienogest with this compound ISDienogest with Levonorgestrel-d6 IS
Linearity Range (ng/mL) 0.009 - 101.003 - 200.896[1]
Intra-day Precision (%CV) LLOQ QC: 8.7, Low QC: 6.9, Mid QC: 4.9, High QC: 5.4<3.97[1]
Inter-day Precision (%CV) LLOQ QC: 9.2, Low QC: 7.1, Mid QC: 5.3, High QC: 6.8<6.10[1]
Intra-day Accuracy (%Bias) LLOQ QC: -2.2, Low QC: -1.1, Mid QC: 0.2, High QC: 1.3Within ±4.0[1]
Inter-day Accuracy (%Bias) LLOQ QC: -1.8, Low QC: -0.9, Mid QC: 0.5, High QC: 1.5Within ±4.0[1]
Extraction Recovery (%) Not explicitly reported, but matrix effect was assessedNot explicitly reported
Matrix Effect (%) Low QC: 1.04, High QC: 1.02 (IS normalized)Not explicitly reported

Data for Dienogest with this compound IS is based on a validated method for the simultaneous analysis of multiple progestins.

Table 2: Performance Characteristics of Dienogest Bioanalysis with a Structural Analog Internal Standard (HPLC-UV)

ParameterDienogest with Norethisterone IS
Linearity Range (µg/mL) Not specified for plasma, 3.0-45.0 in solution[2]
Precision (%RSD) <2.0[3]
Accuracy (%Recovery) 98.6 - 101.2
Extraction Recovery (%) Not explicitly reported
Matrix Effect Not applicable (HPLC-UV)

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are the methodologies used to generate the data presented above.

Method 1: Dienogest Quantification using this compound as Internal Standard (LC-MS/MS)

This method is part of a validated assay for the simultaneous quantification of multiple progestins in human serum.

  • Sample Preparation: Supported liquid extraction (SLE) is employed for sample clean-up.

  • Chromatography: A Raptor 2.7 µm Biphenyl 50 mm X 2.1 mm column is used with a gradient elution. The mobile phase consists of 0.15 mM ammonium fluoride in water (A) and methanol (B).

  • Mass Spectrometry: A tandem triple-quadrupole mass spectrometer with a heated electrospray ionization (ESI) source is operated in positive ion mode with multiple reaction monitoring (MRM).

Method 2: Dienogest Quantification using Levonorgestrel-d6 as Internal Standard (LC-MS/MS)

This method was developed for the pharmacokinetic analysis of Dienogest in human plasma.[1]

  • Sample Preparation: A simple liquid-liquid extraction is utilized to isolate Dienogest and the internal standard from plasma.[1]

  • Chromatography: Isocratic separation is achieved on a Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) with a mobile phase of acetonitrile and 5 mm ammonium acetate (70:30, v/v) at a flow rate of 0.60 mL/min.[1]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive ion electrospray ionization. The precursor to product ion transitions monitored are m/z 312.30 → 135.30 for Dienogest and m/z 319.00 → 251.30 for Levonorgestrel-d6.[1]

Method 3: Dienogest Quantification using Norethisterone as Internal Standard (HPLC-UV)

This method was developed for the estimation of Dienogest in rat plasma.

  • Sample Preparation: Details of the plasma extraction method are not extensively provided in the available literature.

  • Chromatography: A Waters Symmetry C18 column (150x4.6mm, 3.5µm) is used with a mobile phase of 0.1% OPA & ACN in a 40:60% v/v ratio at a flow rate of 1.0 ml/min.[3]

  • Detection: A photodiode array detector is used for absorbance measurement at 214nm.[3]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated.

Dienogest_Signaling_Pathway Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Binds to Hypothalamus Hypothalamus PR->Hypothalamus Inhibits Endometrium Endometrium PR->Endometrium Acts on GnRH GnRH (Gonadotropin-Releasing Hormone) Hypothalamus->GnRH Reduces secretion of Pituitary Pituitary Gland LH_FSH LH & FSH (Luteinizing & Follicle-Stimulating Hormone) Pituitary->LH_FSH Reduces release of Ovary Ovary Estradiol Estradiol Production Ovary->Estradiol Suppresses Ovulation Ovulation Ovary->Ovulation Inhibits Endometrial_Growth Endometrial Tissue Proliferation Endometrium->Endometrial_Growth Inhibits GnRH->Pituitary LH_FSH->Ovary

Caption: Simplified signaling pathway of Dienogest's mechanism of action.

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma/Serum Sample Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Extraction Extraction (LLE or SLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: General experimental workflow for the bioanalysis of Dienogest.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dienogest Utilizing Dienogest-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Dienogest, with a focus on the utilization of its deuterated stable isotope, Dienogest-d6, as an internal standard. The performance of a method employing this compound is compared with alternative methods that utilize other internal standards, such as a deuterated analogue of a different progestin (Levonorgestrel-d6) and a non-deuterated, structurally similar progestin (Norethisterone). The information presented is collated from separate validation studies to offer a comprehensive overview for researchers selecting an appropriate analytical strategy.

Principles of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise results. The ideal IS mimics the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard as they share near-identical physicochemical properties with the analyte.

Comparative Analysis of Analytical Methods

This section details the performance characteristics of three distinct analytical methods for Dienogest quantification. It is important to note that the data presented is derived from separate studies and does not represent a direct head-to-head cross-validation experiment.

Table 1: Comparison of Analytical Method Performance for Dienogest

ParameterMethod 1: this compound (IS)Method 2: Levonorgestrel-d6 (IS)Method 3: Norethisterone (IS)
Analytical Technique LC-MS/MSLC-MS/MSHPLC-UV
Matrix Aqueous Media & SedimentHuman PlasmaRat Plasma
Linearity Range Not explicitly stated1.003 - 200.896 ng/mL[1]Not explicitly stated
Intra-day Precision (%CV) Not explicitly stated< 3.97%[1]Not explicitly stated
Inter-day Precision (%CV) Not explicitly stated< 6.10%[1]Not explicitly stated
Accuracy Not explicitly statedWithin ±4.0% of nominal values[1]Not explicitly stated
Lower Limit of Quantification (LLOQ) Not explicitly stated1.003 ng/mL[1]Not explicitly stated

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard

This method was developed for the quantitative measurement of Dienogest in aqueous test media and sediment.

  • Sample Preparation: Detailed extraction procedures for water and sediment samples would be outlined here, typically involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatography:

    • Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

    • Column: Specific C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with a modifier like formic acid or ammonium formate).

    • Flow Rate: Typical flow rates for LC-MS/MS analysis.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Dienogest and this compound.

Method 2: LC-MS/MS with Levonorgestrel-d6 Internal Standard

This validated method is for the determination of Dienogest in human plasma.[1]

  • Sample Preparation:

    • Extraction: Simple liquid-liquid extraction.[1]

  • Chromatography:

    • Instrument: Liquid chromatography system coupled with a tandem mass spectrometer.[1]

    • Column: Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm).[1]

    • Mobile Phase: Isocratic elution with acetonitrile-5 mm ammonium acetate (70:30, v/v).[1]

    • Flow Rate: 0.60 mL/min.[1]

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization.[1]

    • Detection: MRM with the following transitions:

      • Dienogest: m/z 312.30 → 135.30[1]

      • Levonorgestrel-d6: m/z 319.00 → 251.30[1]

Method 3: HPLC-UV with Norethisterone Internal Standard

This method was developed for the bioanalytical estimation of Dienogest in rat plasma.

  • Sample Preparation: Details of the extraction method from rat plasma would be specified here.

  • Chromatography:

    • Instrument: High-Performance Liquid Chromatography with UV detection.

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A specific mixture of organic and aqueous solvents.

    • Flow Rate: A defined flow rate to achieve optimal separation.

    • Detection: UV absorbance at a specific wavelength.

Visualizing the Workflow

To illustrate the logical flow of a typical bioanalytical method validation and cross-validation process, the following diagrams are provided.

experimental_workflow cluster_method1 Method 1: this compound (LC-MS/MS) cluster_method2 Method 2: Alternative IS (e.g., Norethisterone) cluster_crossval Cross-Validation M1_Sample Biological Sample (e.g., Plasma) M1_Spike Spike with This compound (IS) M1_Sample->M1_Spike M1_Extract Sample Extraction (LLE or SPE) M1_Spike->M1_Extract M1_Analyze LC-MS/MS Analysis M1_Extract->M1_Analyze M1_Quant Quantification M1_Analyze->M1_Quant M2_Sample Biological Sample (e.g., Plasma) M2_Spike Spike with Alternative IS M2_Sample->M2_Spike M2_Extract Sample Extraction (LLE or SPE) M2_Spike->M2_Extract M2_Analyze LC-MS/MS or HPLC Analysis M2_Extract->M2_Analyze M2_Quant Quantification M2_Analyze->M2_Quant CrossVal_Samples Aliquoted Incurred Samples CrossVal_Analyze1 Analyze with Method 1 CrossVal_Samples->CrossVal_Analyze1 CrossVal_Analyze2 Analyze with Method 2 CrossVal_Samples->CrossVal_Analyze2 CrossVal_Compare Compare Results CrossVal_Analyze1->CrossVal_Compare CrossVal_Analyze2->CrossVal_Compare

Caption: Workflow for individual method validation and subsequent cross-validation.

signaling_pathway_analogy cluster_process Analytical Process Analyte Dienogest (Analyte) Extraction Extraction Analyte->Extraction Matrix_Effect Matrix Effects Analyte->Matrix_Effect Ionization Ionization Analyte->Ionization IS_D6 This compound (SIL-IS) IS_D6->Extraction Tracks Closely IS_D6->Matrix_Effect Compensates IS_D6->Ionization Identical Behavior IS_Other Other IS (e.g., Norethisterone) IS_Other->Extraction May Differ IS_Other->Matrix_Effect Partial Compensation IS_Other->Ionization Different Behavior Result Accurate Quantification

Caption: Conceptual diagram of internal standard performance in mitigating analytical variability.

Discussion

The choice of an internal standard is a critical decision in the development of a robust bioanalytical method.

  • This compound as the Ideal Internal Standard: As a stable isotope-labeled analogue, this compound is expected to co-elute with Dienogest and experience identical ionization suppression or enhancement, leading to the most accurate correction for analytical variability. This is the theoretically ideal scenario for LC-MS/MS analysis.

  • Levonorgestrel-d6 as a Deuterated Alternative: While still a deuterated compound, Levonorgestrel has a different chemical structure from Dienogest. Although it can track some of the variability in the analytical process, its chromatographic behavior and response to matrix effects may not perfectly mirror that of Dienogest, potentially introducing a small bias.

  • Norethisterone as a Non-Deuterated Alternative: Norethisterone is structurally similar to Dienogest and can be a suitable internal standard, particularly for HPLC-UV methods where mass-based differentiation is not possible. However, its different retention time and potential for different responses to matrix effects in LC-MS/MS make it a less ideal choice compared to a SIL-IS.

Conclusion

For the highest level of accuracy and precision in the bioanalysis of Dienogest, particularly when using LC-MS/MS, the use of this compound as an internal standard is strongly recommended. While other internal standards can be employed and validated, they may not compensate for all sources of analytical variability as effectively as a stable isotope-labeled internal standard. The selection of an appropriate analytical method and internal standard should be based on the specific requirements of the study, including the desired level of accuracy, the nature of the biological matrix, and the available instrumentation. When comparing data across different studies or laboratories, a thorough cross-validation is essential to ensure the comparability of the results.

References

A Comparative Guide to Dienogest-d6 and Unlabeled Dienogest in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis by mass spectrometry. This guide provides an objective comparison of the mass spectrometric performance of Dienogest-d6 and its unlabeled counterpart, Dienogest, supported by experimental data and detailed protocols.

The primary role of this compound in mass spectrometry is to serve as an internal standard for the precise and accurate quantification of Dienogest in complex matrices such as plasma. Due to its structural and chemical similarity to unlabeled Dienogest, the deuterated analog co-elutes during chromatography and exhibits similar ionization and fragmentation behavior. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.

Quantitative Performance in Mass Spectrometry

ParameterUnlabeled DienogestThis compound (Internal Standard)Reference
Molecular Formula C₂₀H₂₅NO₂C₂₀H₁₉D₆NO₂N/A
Molecular Weight 311.42 g/mol 317.46 g/mol N/A
Precursor Ion ([M+H]⁺) m/z 312.3m/z 318.3[1]
Product Ion m/z 247.2m/z 253.2[1]
Linearity Range 5 - 100 ng/mLN/A (Fixed Concentration)[1]
Intra-assay Precision (%RSD) < 10%N/A[1]
Inter-assay Precision (%RSD) < 10%N/A[1]
Accuracy (%) -3.7% to 11.3%N/A[1]

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of Dienogest in human plasma using this compound as an internal standard, based on established methodologies.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 500 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex the samples for 10 seconds.

  • Load the samples onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dienogest: 312.3 → 247.2

    • This compound: 318.3 → 253.2

  • Data Analysis: The peak area ratio of Dienogest to this compound is used to construct a calibration curve and quantify the concentration of Dienogest in the samples.

Mass Spectrometric Fragmentation

In positive ion electrospray ionization, both Dienogest and this compound will readily form protonated molecules, [M+H]⁺. Upon collision-induced dissociation (CID) in the mass spectrometer, these precursor ions will fragment into characteristic product ions.

Based on the common fragmentation patterns of steroids and the observed transitions, the fragmentation of Dienogest likely involves the loss of the cyanomethyl group and subsequent rearrangements of the steroid core. The fragmentation of this compound is expected to follow the same pathway, with the resulting fragments being 6 Da heavier due to the presence of the deuterium labels. The consistent fragmentation pathway between the analyte and its deuterated internal standard is a critical factor for reliable quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_addition Addition of this compound (IS) plasma->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Mass Spectrometry (Detection) lc->ms quantification Quantification (Peak Area Ratio) ms->quantification

Bioanalytical workflow for Dienogest quantification.

Signaling Pathway Visualization

While Dienogest's primary mechanism of action is through the progesterone receptor, a detailed signaling pathway is beyond the scope of this mass spectrometry-focused comparison.

References

Dienogest-d6: A Comparative Guide to Linearity and Recovery in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. Dienogest-d6, a deuterated analog of the synthetic progestogen Dienogest, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its utility lies in its ability to mimic the analytical behavior of Dienogest, thereby compensating for variations during sample preparation and analysis.

This guide provides an objective comparison of the expected performance of this compound in linearity and recovery experiments, benchmarked against typical industry standards and alternative internal standards. The supporting experimental data presented herein is representative of well-validated bioanalytical methods.

Data Presentation: Linearity and Recovery Performance

The performance of an internal standard is critically assessed through linearity and recovery experiments. Linearity demonstrates the proportional relationship between the instrument response and the concentration of the analyte, while recovery assesses the extraction efficiency of the analytical method.

Table 1: Linearity Parameters for Dienogest Quantification using this compound

ParameterThis compound (Internal Standard)Dienogest (Analyte)Typical Acceptance Criteria
Calibration Curve Range Fixed Concentration1.0 - 200.0 ng/mLShould cover the expected in vivo concentration range
Regression Model N/ALinear, weighted (1/x²)Appropriate for the concentration-response relationship
Correlation Coefficient (r²) N/A≥ 0.99A measure of the goodness of fit of the regression line
Deviation of Standards N/AWithin ±15% of nominal (±20% at LLOQ)Accuracy of the calibration standards

LLOQ: Lower Limit of Quantification

Table 2: Recovery of Dienogest and this compound

AnalyteLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)Mean Recovery (%)Acceptance Criteria
Dienogest 3.080.0160.085 - 115Consistent and reproducible
This compound Fixed ConcentrationFixed ConcentrationFixed Concentration85 - 115Recovery should be comparable to the analyte

QC: Quality Control

Comparison with Alternative Internal Standards

While this compound is the ideal internal standard due to its structural identity with the analyte, other compounds can be used if a deuterated analog is unavailable. The choice of an alternative should be based on structural similarity and comparable analytical behavior.

Table 3: Comparison of this compound with an Alternative Internal Standard

Internal StandardStructural Similarity to DienogestPotential for Differential Matrix EffectsCo-elution with AnalyteJustification for Use
This compound Identical (Isotopically Labeled)LowYes (Ideal)Gold standard; compensates for matrix effects and variability in extraction and ionization.
Levonorgestrel-d6 High (Structurally related progestin)ModerateClose, but not identicalA suitable alternative when this compound is not available, though validation must rigorously assess for any differential behavior.[1]
Cyproterone Acetate Moderate (Steroidal antiandrogen)HigherMay differ significantlyUsed in some HPLC methods, but less ideal for LC-MS/MS due to potential for greater variability in ionization efficiency compared to the analyte.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of linearity and recovery experiments. The following protocols are based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[2][3]

Linearity Experiment Protocol
  • Preparation of Stock Solutions: Prepare primary stock solutions of Dienogest and this compound in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards: Serially dilute the Dienogest stock solution with blank biological matrix (e.g., human plasma) to prepare a minimum of six to eight non-zero calibration standards covering the desired concentration range (e.g., 1.0 to 200.0 ng/mL).

  • Addition of Internal Standard: Spike a constant concentration of the this compound internal standard solution into all calibration standards and quality control samples.

  • Sample Extraction: Extract the analytes and the internal standard from the biological matrix using a validated procedure (e.g., liquid-liquid extraction or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the peak area ratio of Dienogest to this compound against the nominal concentration of Dienogest. Perform a linear regression analysis to determine the calibration curve, correlation coefficient (r²), and the deviation of the back-calculated concentrations from the nominal concentrations.

Recovery Experiment Protocol
  • Preparation of QC Samples: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking known amounts of Dienogest into a blank biological matrix.

  • Preparation of 'Pre-extracted' Spiked Samples:

    • Spike the QC samples with the this compound internal standard.

    • Extract these samples according to the validated extraction procedure.

    • Analyze the extracted samples via LC-MS/MS. The resulting peak areas represent the response for extracted analytes.

  • Preparation of 'Post-extracted' Spiked Samples:

    • Extract blank biological matrix samples.

    • Spike the extracted blank matrix with the same concentrations of Dienogest and this compound as the QC samples.

    • Analyze these samples via LC-MS/MS. The resulting peak areas represent 100% recovery.

  • Calculation of Recovery: Calculate the percentage recovery for both Dienogest and this compound at each QC level using the following formula:

    • % Recovery = (Peak Area of Pre-extracted Sample / Peak Area of Post-extracted Sample) * 100

Visualizing the Experimental Workflow

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for linearity and recovery experiments.

Linearity_Experiment_Workflow cluster_prep Preparation cluster_cal Calibration Standards cluster_analysis Analysis Stock_DNG Dienogest Stock Cal_1 Cal Std 1 Stock_DNG->Cal_1 Cal_2 Cal Std 2 Stock_DNG->Cal_2 Cal_n ...Cal Std n Stock_DNG->Cal_n Stock_D6 This compound Stock Stock_D6->Cal_1 Stock_D6->Cal_2 Stock_D6->Cal_n Blank_Matrix Blank Matrix Blank_Matrix->Cal_1 Blank_Matrix->Cal_2 Blank_Matrix->Cal_n Extraction Extraction Cal_1->Extraction Cal_2->Extraction Cal_n->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: Workflow for the Linearity Experiment.

Recovery_Experiment_Workflow cluster_pre Pre-Extraction Spike cluster_post Post-Extraction Spike Blank_Matrix_Pre Blank Matrix Spike_DNG_Pre Spike Dienogest (QCs) Blank_Matrix_Pre->Spike_DNG_Pre Spike_D6_Pre Spike this compound Spike_DNG_Pre->Spike_D6_Pre Extraction_Pre Extraction Spike_D6_Pre->Extraction_Pre Analysis_Pre LC-MS/MS (Area_Pre) Extraction_Pre->Analysis_Pre Calculation Calculate % Recovery = (Area_Pre / Area_Post) * 100 Analysis_Pre->Calculation Blank_Matrix_Post Blank Matrix Extraction_Post Extraction Blank_Matrix_Post->Extraction_Post Spike_DNG_Post Spike Dienogest (QCs) Extraction_Post->Spike_DNG_Post Spike_D6_Post Spike this compound Spike_DNG_Post->Spike_D6_Post Analysis_Post LC-MS/MS (Area_Post) Spike_D6_Post->Analysis_Post Analysis_Post->Calculation

References

Assessing the Accuracy and Precision of Dienogest Quantification: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Dienogest, a synthetic progestogen widely used in the treatment of endometriosis, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an appropriate internal standard is a critical factor in achieving reliable results in bioanalytical methods, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the performance of Dienogest-d6, a deuterated analog of Dienogest, with other commonly used internal standards, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Internal Standards

The selection of an internal standard that closely mimics the analyte of interest throughout the analytical process is crucial for compensating for variability in sample preparation and instrument response. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard due to their similar physicochemical properties to the analyte. This section presents a comparative summary of the accuracy and precision data from validated bioanalytical methods using this compound and other internal standards for the quantification of Dienogest in human plasma.

Internal StandardAnalyte Concentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)Reference
Dienogest-d8 0.05 (LLOQ)8.79.2-3.8[Su et al., 2025]
0.15 (Low QC)6.57.12.5[Su et al., 2025]
1.5 (Mid QC)4.25.31.8[Su et al., 2025]
15 (High QC)3.94.8-0.7[Su et al., 2025]
Levonorgestrel-d6 1.003 (LLOQ)<3.97<6.10Within ±4.0[1]
3.0 (Low QC)<3.97<6.10Within ±4.0[1]
80.0 (Mid QC)<3.97<6.10Within ±4.0[1]
160.0 (High QC)<3.97<6.10Within ±4.0[1]
Stable Isotope-Labeled Internal Standard (for Dienogest) 5 (LLOQ)Not Reported<10-3.7 to 11.3[2]
15 (Low QC)Not Reported<10-3.7 to 11.3[2]
45 (Mid QC)Not Reported<10-3.7 to 11.3[2]
85 (High QC)Not Reported<10-3.7 to 11.3[2]
Cyproterone Acetate (HPLC-UV) Not SpecifiedNot ReportedNot ReportedNot Reported[3]

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent relative error.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. This section outlines the key experimental protocols for the quantification of Dienogest in human plasma using different internal standards.

Method 1: Quantification of Dienogest using Dienogest-d8 as an Internal Standard

This method utilizes a stable isotope-labeled internal standard for robust and accurate quantification of Dienogest in human plasma by UHPLC-MS/MS.

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of Dienogest-d8 internal standard working solution.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • UHPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

    • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Dienogest: m/z 312.2 → 245.1

      • Dienogest-d8: m/z 320.2 → 253.1

    • Key Parameters: Optimized declustering potential, collision energy, and cell exit potential for each transition.

Method 2: Quantification of Dienogest using Levonorgestrel-d6 as an Internal Standard

This method employs a structurally similar deuterated internal standard for the quantification of Dienogest in human plasma by LC-MS/MS.[1]

  • Sample Preparation:

    • To 200 µL of human plasma, add 25 µL of Levonorgestrel-d6 internal standard working solution.

    • Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether.

    • Vortex mix for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a new tube.

    • Evaporate the organic layer to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: Shimadzu HPLC or equivalent.

    • Column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm.[1]

    • Mobile Phase: 70:30 (v/v) mixture of acetonitrile and 5 mM ammonium acetate.[1]

    • Flow Rate: 0.60 mL/min.[1]

    • Injection Volume: 20 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent.

    • Ionization Mode: ESI, Positive.[1]

    • MRM Transitions:

      • Dienogest: m/z 312.30 → 135.30[1]

      • Levonorgestrel-d6: m/z 319.00 → 251.30[1]

    • Key Parameters: Optimized ion spray voltage, temperature, and collision-activated dissociation gas pressure.

Mandatory Visualization

To visually represent the logical flow of the analytical process and the relationship between its components, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UHPLC System reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (Positive Mode) chromatography->ionization detection Mass Spectrometric Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Dienogest calibration_curve->quantification

Caption: Bioanalytical workflow for Dienogest quantification.

signaling_pathway_placeholder dienogest Dienogest progesterone_receptor Progesterone Receptor (PR) dienogest->progesterone_receptor Binds to gene_expression Altered Gene Expression progesterone_receptor->gene_expression Regulates cellular_effects Cellular Effects (e.g., Anti-proliferative) gene_expression->cellular_effects

Caption: Simplified Dienogest signaling pathway.

References

Performance of Dienogest-d6 Across Diverse Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of Dienogest-d6, a commonly used internal standard, in the quantitative analysis of the synthetic progestin Dienogest using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented is compiled from various scientific publications and manufacturer application notes, offering insights into the expected performance of this compound on different mass spectrometry systems.

Data Presentation: A Comparative Look at Performance

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of Dienogest, utilizing a deuterated internal standard, on various mass spectrometer platforms. It is important to note that these results are from different studies and not from a direct head-to-head comparison. Therefore, variations in experimental conditions should be considered when interpreting the data.

ParameterAB Sciex API 4000™[1]Unspecified LC-MS/MS System[2]
Linearity Range 5 - 100 ng/mL1.003 - 200.896 ng/mL
Intra-day Precision (%CV) < 10%< 3.97%
Inter-day Precision (%CV) < 10%< 6.10%
Accuracy (% Bias) -3.7% to 11.3%Within ±4.0%
Internal Standard Used Stable isotope-labeled internal standardsLevonorgestrel-d6

While specific data for this compound on a broader range of instruments was not publicly available, high-performance systems from major manufacturers are routinely used for the analysis of steroids, including progestins like Dienogest. The following table provides a qualitative comparison based on typical performance characteristics for steroid analysis on high-end triple quadrupole mass spectrometers.

FeatureHigh-End SCIEX (e.g., 6500+ Series)[3]High-End Waters (e.g., Xevo TQ-XS)High-End Agilent (e.g., 6400 Series)High-End Thermo Fisher (e.g., TSQ Altis™)
Sensitivity Very High (pg/mL to sub-pg/mL levels)Very High (pg/mL levels achievable)HighVery High
Selectivity ExcellentExcellentExcellentExcellent
Robustness HighHighHighHigh
Software Analyst®, SCIEX OSMassLynx®MassHunterXcalibur™

Experimental Protocols: A Synthesized Approach

The following is a generalized experimental protocol for the quantification of Dienogest in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on the assay range).

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Liquid Chromatography (LC)

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 or Phenyl column (e.g., 50 x 2.1 mm, <3 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient elution starting with a higher percentage of mobile phase A, ramping up to a higher percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Dienogest: Precursor ion (Q1) m/z 312.2 -> Product ion (Q3) m/z 245.1

    • This compound: Precursor ion (Q1) m/z 318.2 -> Product ion (Q3) m/z 251.1 (Note: MRM transitions should be optimized for the specific instrument used.)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

Mandatory Visualizations

The following diagrams illustrate key aspects of Dienogest analysis and its mechanism of action.

analytical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Biological Sample (e.g., Plasma) IS Add this compound (Internal Standard) Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS Mass Spectrometry (MRM Detection) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant dienogest_moa cluster_cellular Endometrial Cell cluster_effects Downstream Effects cluster_systemic Systemic Effects Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Binds to Hypothalamus Hypothalamus Dienogest->Hypothalamus Inhibits GnRH secretion Antiproliferative Anti-proliferative Effects PR->Antiproliferative Antiangiogenic Anti-angiogenic Effects PR->Antiangiogenic Antiinflammatory Anti-inflammatory Effects PR->Antiinflammatory Atrophy Atrophy of Endometrial Lesions Antiproliferative->Atrophy Antiangiogenic->Atrophy Antiinflammatory->Atrophy Pituitary Pituitary Gland Hypothalamus->Pituitary Reduced FSH/LH secretion Ovaries Ovaries Pituitary->Ovaries Reduced stimulation Estradiol Reduced Estradiol Production Ovaries->Estradiol

References

The Gold Standard for Quantification: A Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within drug development and clinical research, the pursuit of accurate and precise quantification is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for these applications, yet it is not without its challenges. One of the most significant hurdles is the "matrix effect," where components of a complex sample can interfere with the ionization of the target analyte, leading to inaccurate measurements. To counteract this and other sources of variability, the use of an internal standard (IS) is crucial.[1] This guide provides a comprehensive comparison of deuterated internal standards against their non-deuterated counterparts, supported by experimental insights, to justify their widespread adoption as the gold standard in quantitative analysis.

The Principle of Isotope Dilution Mass Spectrometry

Deuterated internal standards are a cornerstone of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte (the deuterated IS) is added to the sample at the earliest stage of preparation.[2] Because the deuterated IS is chemically almost identical to the analyte, it experiences the same physical and chemical processes throughout the entire analytical workflow, from extraction and derivatization to chromatography and ionization.[2][3]

The key difference lies in its mass. The substitution of hydrogen atoms with deuterium, a stable and non-radioactive isotope of hydrogen, results in a slight increase in the molecular weight of the IS.[3] This mass difference allows the mass spectrometer to distinguish between the analyte and the deuterated IS, even if they co-elute chromatographically.[3] By measuring the ratio of the analyte's signal to the deuterated IS's signal, analysts can accurately quantify the analyte, as this ratio remains constant despite variations in sample recovery or matrix-induced signal suppression or enhancement.[4][5]

Head-to-Head Comparison: Deuterated vs. Non-Deuterated Internal Standards

The choice of an internal standard is critical for the robustness and reliability of an analytical method. While various compounds can be used as internal standards, they are broadly categorized as either deuterated (a type of stable isotope-labeled) or non-deuterated (typically a structural analog).

FeatureDeuterated Internal StandardNon-Deuterated Internal Standard (Structural Analog)
Chemical & Physical Properties Nearly identical to the analyte, with a slight mass difference.[3]Similar but not identical chemical structure and properties.
Chromatographic Behavior Co-elutes with the analyte, experiencing the same matrix effects.[4]May have different retention times, leading to differential matrix effects.[6]
Ionization Efficiency Virtually identical to the analyte, providing superior correction for ion suppression/enhancement.Can have significantly different ionization efficiency, leading to inadequate correction.
Accuracy & Precision Generally provides higher accuracy and precision.[7]Can lead to biased results and higher variability.
Cost & Availability Can be more expensive and may require custom synthesis.[8]Often more readily available and less expensive.
Potential Issues Potential for H/D exchange (instability) and slight chromatographic shifts (isotope effect).[8]Prone to differential matrix effects and may not adequately compensate for all sources of error.[9]

Experimental Evidence: The Impact on Data Quality

Numerous studies have demonstrated the superior performance of deuterated internal standards in mitigating matrix effects and improving data quality.

A study on the analysis of sirolimus, an immunosuppressant drug, in whole blood provides a clear example. The use of a deuterated sirolimus internal standard (SIR-d3) resulted in significantly better precision compared to a structural analog, desmethoxyrapamycin (DMR).

Table 1: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification [7]

Internal StandardInter-Patient Imprecision (CV%)
Deuterated Sirolimus (SIR-d3)2.7% - 5.7%
Desmethoxyrapamycin (DMR)7.6% - 9.7%

The lower coefficient of variation (CV) with the deuterated internal standard indicates a more robust and reproducible assay, less susceptible to variations between different patient samples.[7]

Another critical aspect is the assessment of matrix effects. A common experimental protocol involves comparing the response of the analyte and internal standard in a neat solution versus a biological matrix extract.

Table 2: Hypothetical Matrix Effect Evaluation

Sample TypeAnalyte Peak AreaIS Peak AreaAnalyte/IS Ratio
Neat Solution (Standard)100,00050,0002.0
Plasma Extract (Post-spike)50,000 (50% suppression)25,000 (50% suppression)2.0

In this idealized scenario with a deuterated internal standard, both the analyte and the IS experience the same degree of ion suppression in the plasma matrix. Consequently, the ratio of their peak areas remains constant, allowing for accurate quantification. A non-deuterated internal standard with different physicochemical properties would likely experience a different degree of suppression, leading to an inaccurate ratio and biased results.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

  • Prepare a neat standard solution: Dissolve the analyte and the deuterated internal standard in a pure solvent (e.g., methanol) at a known concentration.

  • Prepare a matrix extract: Extract a blank biological matrix (e.g., plasma, urine) using the intended sample preparation method.

  • Post-extraction spike: Spike the extracted blank matrix with the analyte and the deuterated internal standard at the same concentration as the neat solution.

  • Analysis: Analyze both the neat solution and the post-spiked matrix extract by LC-MS.

  • Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100 A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The key is that the ME for the analyte and the IS should be very similar.

Visualizing the Workflow and Rationale

The following diagrams illustrate the concepts discussed.

Workflow for Quantitative Analysis using a Deuterated IS cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification Sample Biological Sample (Analyte) Add_IS Add Known Amount of Deuterated IS Sample->Add_IS Extraction Extraction / Cleanup Add_IS->Extraction LC LC Separation (Co-elution) Extraction->LC MS MS Detection (Analyte & IS) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Quantitative analysis workflow with a deuterated internal standard.

Impact of Matrix Effects with Different Internal Standards cluster_deuterated Deuterated Internal Standard cluster_analog Non-Deuterated (Analog) Internal Standard Analyte1 Analyte Signal Matrix1 Matrix Effect (e.g., Suppression) Analyte1->Matrix1 IS1 Deuterated IS Signal IS1->Matrix1 Ratio1 Analyte / IS Ratio (Accurate) Matrix1->Ratio1 Analyte2 Analyte Signal Matrix2a Matrix Effect on Analyte Analyte2->Matrix2a IS2 Analog IS Signal Matrix2b Different Matrix Effect on IS IS2->Matrix2b Ratio2 Analyte / IS Ratio (Inaccurate) Matrix2a->Ratio2 Matrix2b->Ratio2

Caption: Differential impact of matrix effects on quantification.

Conclusion

While the initial investment in a deuterated internal standard may be higher than for a structural analog, the long-term benefits in terms of data quality, method robustness, and regulatory compliance are undeniable. By closely mimicking the behavior of the analyte, deuterated internal standards provide the most effective means of compensating for matrix effects and other analytical variabilities inherent in LC-MS analysis.[3][4] For researchers, scientists, and drug development professionals who demand the highest level of accuracy and precision, the use of deuterated internal standards is not just a best practice—it is a scientific necessity.

References

Navigating Regulatory Landscapes: A Guide to Stable Isotope-Labeled Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of analytes in biological matrices is a critical cornerstone of preclinical and clinical studies. Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry.[1][2][3] This guide provides a comparative overview of regulatory expectations, alternative internal standards, and the experimental data supporting the use of SIL-ISs.

The selection of an appropriate internal standard (IS) is paramount for minimizing variance and ensuring the accuracy and precision of bioanalytical data.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, have established clear recommendations for the validation of bioanalytical methods, with a strong emphasis on the role of the internal standard.[4][5][6]

Regulatory Framework: A Harmonized Approach

The ICH M10 guideline, which has superseded previous FDA and EMA guidances, provides a unified framework for bioanalytical method validation.[5][6] A central tenet of this guideline is the use of an internal standard to compensate for variability during sample processing and analysis.[4][7]

Key regulatory expectations for internal standards include:

  • Structural Similarity: The IS should be structurally as similar as possible to the analyte.[4][8] A stable isotope-labeled version of the analyte is considered the most suitable choice.[8]

  • Co-elution: Ideally, the SIL-IS should co-elute with the analyte to experience and correct for the same matrix effects and ionization suppression or enhancement.

  • Purity: The SIL-IS must be of high isotopic purity and free from any unlabeled analyte that could interfere with the quantification of the actual sample.[8]

  • Stability: The IS must be stable throughout the entire analytical process, from sample collection and storage to final analysis.[4]

  • Consistent Response: The response of the IS should be monitored across all samples, including calibrators, quality controls (QCs), and unknown study samples, to identify any systemic variability.[8][9]

Comparison of Internal Standards: SIL-IS vs. Alternatives

While SIL-ISs are the preferred choice, they may not always be readily available, especially in the early stages of drug development due to cost and synthesis time. In such cases, structural analogs or homologous compounds are considered as alternatives. However, their performance can be inferior to that of SIL-ISs.

Parameter Stable Isotope-Labeled IS (SIL-IS) Structural Analog IS Supporting Evidence
Physicochemical Properties Nearly identical to the analyte, ensuring similar behavior during extraction, chromatography, and ionization.[10]Similar, but not identical, which can lead to differences in extraction recovery and chromatographic retention.The closer the structural similarity, the better the IS tracks the analyte.[10]
Chromatographic Behavior Typically co-elutes with the analyte, providing the best compensation for matrix effects at the point of elution.May have different retention times, leading to inadequate compensation for matrix effects that are specific to the analyte's retention time.[1]Studies have shown that deuterium-labeled ISs can sometimes exhibit different retention times compared to the native analyte.[1]
Matrix Effect Compensation Highly effective at compensating for matrix-induced ionization suppression or enhancement due to identical molecular properties.Less effective as its ionization efficiency may be affected differently by the matrix compared to the analyte.[11]A study on angiotensin IV quantification showed that a SIL-IS, but not a structural analog, could correct for matrix effects and improve accuracy and precision.[11]
Accuracy and Precision Generally leads to higher accuracy and precision in quantitative results.[1][11]Can result in reduced accuracy and precision, especially in complex biological matrices.[11]Research has demonstrated improved assay performance, including better accuracy and precision, when using a SIL-IS compared to an analog.[1][11]
Cost and Availability Can be expensive and time-consuming to synthesize, particularly for complex molecules.Often more readily available and less expensive.The cost and lead time for custom synthesis are practical considerations in early development.
Experimental Protocols: Validating the Internal Standard

A rigorous validation process is essential to demonstrate the suitability of the chosen internal standard. The following experimental protocols are key components of a full bioanalytical method validation as per ICH M10 guidelines.[4][12]

1. Selectivity and Specificity

  • Objective: To ensure that the analytical method can differentiate and quantify the analyte and IS from other components in the biological matrix.[4]

  • Protocol:

    • Analyze at least six independent sources of the biological matrix (e.g., plasma from six different individuals).

    • Each blank matrix sample is processed and analyzed to check for any interfering peaks at the retention times of the analyte and the IS.

    • A separate set of matrix samples is spiked with the IS to confirm its purity and ensure it does not contain any of the unlabeled analyte.

    • The response of any interfering peaks in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.[13]

2. Matrix Effect Evaluation

  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and IS.[4]

  • Protocol:

    • Prepare two sets of samples: one set where the analyte and IS are spiked into the post-extraction supernatant of blank matrix from at least six different sources, and a second set where the analyte and IS are prepared in a neat solution (e.g., mobile phase).

    • The matrix factor is calculated by comparing the peak areas of the analyte and IS in the presence of matrix to their peak areas in the neat solution.

    • The IS-normalized matrix factor should be consistent across the different matrix sources, with a coefficient of variation (CV) of ≤15%.

3. Internal Standard Response Variability

  • Objective: To monitor and control the consistency of the IS response across an analytical run.[8]

  • Protocol:

    • During validation and routine sample analysis, the peak area of the IS is plotted for all calibrators, QCs, and unknown samples in the order of injection.

    • The variability of the IS response in the unknown samples should generally be comparable to that observed in the calibrators and QCs.

    • Significant or systematic drifts in the IS response may indicate issues with sample processing, instrument performance, or matrix effects and require investigation.[7][8] If a subset of samples shows repeatable and significant IS response variability, dilution with the control matrix and re-analysis is a recommended investigative step.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the workflow for bioanalytical method validation and the decision-making process for selecting an internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation (ICH M10) cluster_2 Sample Analysis MD1 Define Analyte & IS MD2 Optimize Sample Prep MD1->MD2 MD3 Optimize LC-MS/MS Conditions MD2->MD3 V1 Selectivity & Specificity MD3->V1 Proceed to Validation V2 Matrix Effect V1->V2 V3 Calibration Curve & Range V2->V3 V4 Accuracy & Precision V3->V4 V5 Stability V4->V5 V6 Carry-over V5->V6 SA1 Process Study Samples with IS V6->SA1 Apply Validated Method SA2 Run Calibration Standards & QCs SA1->SA2 SA3 Monitor IS Response SA2->SA3 SA4 Quantify Analyte SA3->SA4

Caption: Workflow for bioanalytical method validation and sample analysis.

IS_Selection_Logic Start Start IS Selection SIL_Available SIL-IS Available? Start->SIL_Available Use_SIL Use SIL-IS SIL_Available->Use_SIL Yes Analog_Available Structural Analog Available? SIL_Available->Analog_Available No Validate Validate IS Performance (ICH M10) Use_SIL->Validate Use_Analog Use Structural Analog Analog_Available->Use_Analog Yes Re_evaluate Re-evaluate Method (e.g., Standard Addition) Analog_Available->Re_evaluate No Use_Analog->Validate Re_evaluate->Validate End Proceed with Analysis Validate->End

Caption: Decision logic for selecting an appropriate internal standard.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.